serratamolide A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H46N2O8 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone |
InChI |
InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19?,20?,21-,22-/m0/s1 |
InChI Key |
NMEMNUVHBNAERZ-UJKMTWAASA-N |
Isomeric SMILES |
CCCCCCCC1CC(=O)N[C@H](C(=O)OC(CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO |
Canonical SMILES |
CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO |
Synonyms |
serratamolide A |
Origin of Product |
United States |
Foundational & Exploratory
Serratamolide A: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratamolide A, also known as serrawettin W1, is a cyclic depsipeptide produced by the bacterium Serratia marcescens. This secondary metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, hemolytic, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents key analytical data for its structural elucidation. Furthermore, this document summarizes the quantitative data regarding its biological activities and illustrates the key experimental and biosynthetic pathways.
Discovery and Biological Significance
This compound was first identified as a metabolic product of Serratia marcescens.[1] It is a member of the serratamolide family of cyclic depsipeptides, which are characterized by a 14-membered ring structure. The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[1] This compound plays a role in the swarming motility of S. marcescens and has been identified as a virulence factor due to its hemolytic and cytotoxic activities.[1][2] Its broad-spectrum antimicrobial and anticancer properties make it a molecule of interest for drug development.[1][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₆N₂O₈ | [4] |
| Molecular Weight | 514.7 g/mol | [4] |
| IUPAC Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [4] |
| Class | Cyclodepsipeptide | [4] |
Experimental Protocols
Cultivation of Serratia marcescens
A detailed protocol for the cultivation of Serratia marcescens for the production of this compound is outlined below.
-
Bacterial Strain: Serratia marcescens (strains known to produce this compound, often identified by the presence of the swrW gene).
-
Media: Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl).
-
Inoculation: Inoculate 100 mL of LB broth with a single colony of S. marcescens.
-
Incubation: Incubate the culture at 30°C for 24-48 hours with shaking at 210 RPM.[5] Optimal pigment and secondary metabolite production is often observed at temperatures below 37°C.[5]
Extraction of this compound
The following protocol details the extraction of this compound from the culture supernatant.
-
Centrifugation: Following incubation, centrifuge the bacterial culture at 10,000 rpm for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
Solvent Extraction: Perform a liquid-liquid extraction on the supernatant. Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction twice with fresh ethyl acetate.[1]
-
Evaporation: Combine the organic layers and evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Resuspension: Dissolve the dried crude extract in methanol for further purification and analysis.[1]
Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is employed to purify this compound from the crude extract.
-
Column: A C18 reversed-phase preparative HPLC column is typically used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from a lower to a higher concentration of Solvent B is used for elution. A representative gradient is as follows:
-
0-5 min: 20% B
-
5-35 min: 20-100% B
-
35-40 min: 100% B
-
-
Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
Structural Characterization
The structure of the purified this compound is confirmed using the following analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (MeOD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed for complete structural elucidation.
-
Representative ¹H NMR Chemical Shifts (in CDCl₃): The spectrum will show characteristic signals for the fatty acid chains (alkylic protons in the 0.8-1.6 ppm range), α-protons of the amino acids, and protons adjacent to the ester and amide functionalities.
-
Representative ¹³C NMR Chemical Shifts (in CDCl₃): The spectrum will display signals for the carbonyl carbons of the ester and amide groups (~170-175 ppm), carbons of the fatty acid chains, and the α and β carbons of the serine and β-hydroxy acid residues.
-
Quantitative Data
Biological Activity of this compound
The following tables summarize the reported biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Concentration | % Cytotoxicity | Reference |
| A549 (Human Lung Carcinoma) | 50 µg/mL | 88.0 ± 2.5% | [7] |
| HCLE (Human Corneal Limbal Epithelial) | 50 µg/mL | 95.4 ± 4.0% | [7] |
Table 2: Hemolytic Activity of this compound
| Erythrocyte Source | Concentration | Observation | Reference |
| Sheep Red Blood Cells | 1 mg/mL | Zone of hemolysis | [8] |
| Murine Red Blood Cells | 20.8 µg/mL | Complete lysis in <10 seconds | [7] |
Table 3: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | 25 | [3] |
| Mycobacterium diernhoferi | 25 | [3] |
| Mycobacterium avium | 25 | [3] |
| Staphylococcus aureus | 6.25-50 | [3] |
| Bacillus subtilis | 6.25-50 | [3] |
| Micrococcus luteus | 6.25-50 | [3] |
| Trichophyton spp. | 6.25-50 | [3] |
| MRSA | 6.25-50 | [3] |
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Experimental workflow for the isolation and purification of this compound.
Biosynthesis and Regulation of this compound
Caption: Simplified overview of the regulation and biosynthesis of this compound.
Conclusion
This compound remains a compelling natural product with significant potential in various biomedical applications. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, characterize, and further investigate this promising molecule. Future studies will likely focus on optimizing its production, elucidating its precise mechanisms of action, and exploring its therapeutic potential in preclinical and clinical settings.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Serratamolide A: A Technical Guide to its Biosurfactant and Wetting Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratamolide A, also known as Serrawettin W1, is a cyclic depsipeptide biosurfactant produced by various strains of Serratia marcescens. This molecule has garnered significant interest due to its potent surface-active properties, which contribute to its roles as a wetting agent, antimicrobial, and virulence factor. This technical guide provides an in-depth overview of this compound, focusing on its quantitative biosurfactant and wetting characteristics, the experimental protocols used for their determination, and the regulatory pathways governing its biosynthesis.
Introduction
This compound is a non-ribosomally synthesized lipopeptide with a symmetrical structure, consisting of two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid linked by ester and amide bonds. Its amphiphilic nature, conferred by the hydrophobic fatty acid chains and the hydrophilic amino acid residues, allows it to effectively reduce surface and interfacial tension. These properties are critical for its function in microbial processes such as swarming motility, biofilm formation, and as a wetting agent that allows the bacteria to colonize surfaces.[1][2][3] Beyond its role in microbial physiology, this compound has demonstrated a range of biological activities, including hemolytic, antimicrobial, and antitumor effects, making it a molecule of interest for various biotechnological and pharmaceutical applications.[4][5]
Quantitative Data on Biosurfactant and Wetting Properties
The efficacy of a biosurfactant is quantified by its ability to lower surface tension, its critical micelle concentration (CMC), and its impact on the contact angle of liquids on surfaces. While extensive qualitative descriptions of this compound's activity exist, precise quantitative data can be sparse and strain-dependent. The following tables summarize the available quantitative information.
| Parameter | Value | Strain/Conditions | Reference |
| Surface Tension Reduction | Reduces surface tension of water to 30 mN/m | Serratia marcescens S-1 | [2] |
| Critical Micelle Concentration (CMC) | Not Reported | - | - |
| Surface | Contact Angle (°) | Concentration | Reference |
| Polystyrene | Not Reported | - | - |
| Glass | Not Reported | - | - |
Experimental Protocols
This section details the methodologies for the production, purification, and characterization of this compound's biosurfactant and wetting properties.
Production and Purification of this compound
A common method for the isolation and purification of this compound from Serratia marcescens cultures involves solvent extraction followed by high-performance liquid chromatography (HPLC).
Protocol:
-
Culture Growth: Inoculate Serratia marcescens in a suitable liquid medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking for 48-72 hours to allow for biosurfactant production.
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.
-
Acidification and Extraction: Decant the supernatant and acidify it to a pH of 2.0 using concentrated HCl. This protonates the carboxyl groups of the biosurfactant, making it less water-soluble. Extract the acidified supernatant with an equal volume of ethyl acetate. Shake the mixture vigorously and allow the phases to separate.
-
Solvent Evaporation: Collect the upper ethyl acetate phase, which contains the this compound, and evaporate the solvent using a rotary evaporator.
-
Purification by HPLC:
-
Dissolve the dried extract in methanol.
-
Inject the dissolved extract into a reversed-phase HPLC system equipped with a C18 column.
-
Elute the components using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). A typical gradient might run from 40% to 100% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 210 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions using mass spectrometry and NMR analysis.[1][5]
-
Measurement of Surface Tension
The Du Noüy ring method or the pendant drop method are standard techniques for measuring the surface tension of a liquid.
Protocol (Du Noüy Ring Method):
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as pure water (72.8 mN/m at 20°C).
-
Sample Preparation: Prepare a series of aqueous solutions of purified this compound at different concentrations.
-
Measurement:
-
Place the this compound solution in the sample vessel.
-
Immerse a clean platinum-iridium ring into the solution.
-
Slowly raise the ring through the liquid-air interface.
-
The force required to pull the ring from the surface is measured just before the liquid film breaks. This force is proportional to the surface tension.
-
-
Data Analysis: The surface tension is calculated from the measured force, taking into account the dimensions of the ring. A plot of surface tension versus the logarithm of the this compound concentration is generated.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles, and it is typically the point at which the surface tension of the solution reaches its minimum and plateaus.
Protocol:
-
Surface Tension Measurements: Measure the surface tension of a range of this compound concentrations as described in section 3.2.
-
Data Plotting: Plot the surface tension values as a function of the natural logarithm of the this compound concentration.
-
CMC Determination: The plot will typically show two linear regions: one where the surface tension decreases with increasing concentration, and another where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two lines.
Contact Angle Measurement
Contact angle goniometry is used to determine the wetting properties of a solution on a solid surface.
Protocol (Sessile Drop Method):
-
Substrate Preparation: Prepare clean and smooth surfaces of the materials to be tested (e.g., polystyrene, glass).
-
Droplet Deposition: Place a small droplet (typically 1-5 µL) of the this compound solution onto the solid surface using a precision syringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-air interface using a camera with a telecentric lens.
-
Angle Measurement: Use software to analyze the captured image and measure the contact angle between the tangent of the droplet and the solid surface.
-
Advancing and Receding Angles: To obtain more comprehensive wetting information, advancing and receding contact angles can be measured by slowly adding or removing liquid from the droplet, respectively.
Signaling Pathways and Experimental Workflows
Biosynthesis and Regulatory Pathway of this compound
The biosynthesis of this compound is primarily governed by the swrW gene, which encodes a non-ribosomal peptide synthetase (NRPS). The expression of swrW is under the control of a complex regulatory network that responds to environmental cues.
Regulatory pathway of this compound biosynthesis.
This pathway illustrates that the cAMP receptor protein (CRP), when complexed with cyclic AMP (cAMP), activates the transcription of the eepR gene. The EepR protein, in turn, acts as a transcriptional activator for the swrW gene. The swrW gene product, a non-ribosomal peptide synthetase (NRPS), is the enzyme responsible for the synthesis of this compound. The transcription of swrW is also known to be inhibited by the HexS transcriptional regulator.
Experimental Workflow for Biosurfactant Characterization
The following workflow outlines the key steps in characterizing a potential biosurfactant like this compound.
Experimental workflow for biosurfactant characterization.
This workflow begins with the cultivation of the producing microorganism, followed by the extraction and purification of the biosurfactant. The purified compound is then structurally characterized, and its key biosurfactant properties—surface tension reduction, CMC, and contact angle—are measured. The final step involves the analysis and reporting of the collected data.
Conclusion
This compound is a potent biosurfactant and wetting agent with significant potential in various industrial and biomedical fields. This guide has provided a comprehensive overview of its known quantitative properties, detailed experimental protocols for its study, and the regulatory mechanisms governing its production. Further research to fill the gaps in the quantitative data, particularly regarding its CMC and contact angle on various surfaces, will be crucial for fully realizing its technological applications. The provided methodologies and workflow diagrams serve as a valuable resource for researchers aiming to investigate and harness the properties of this versatile molecule.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the biosurfactant serrawettin W1 by Serratia marcescens S-1 improves hydrocarbon degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Serratamolide A (Serrawettin W1): A Comprehensive Technical Guide on its Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Serratamolide A, also known as Serrawettin W1, a cyclodepsipeptide biosurfactant produced by various strains of Serratia marcescens. This guide details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental protocols used for its isolation and characterization.
Core Chemical Structure and Properties
This compound is a cyclic depsipeptide, specifically a symmetrical dilactone.[1][2] Its structure is formed by the head-to-tail condensation of two identical serratamic acid (D-3-hydroxydecanoyl-L-serine) molecules.[3] This composition classifies it as a non-ionic biosurfactant.[4] The molecular formula for this compound is C₂₆H₄₆N₂O₈.[5][6]
The key structural features and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Systematic Name | (3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [5] |
| Synonyms | Serrawettin W1, Serratamolide | [6] |
| Molecular Formula | C₂₆H₄₆N₂O₈ | [5][6] |
| Molecular Weight | 514.7 g/mol | [6] |
| Monoisotopic Mass | 514.32541643 Da | [6] |
| Classification | Cyclodepsipeptide, Aminolipid | [2][5] |
Spectroscopic and Analytical Data
The structural elucidation of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition and exact mass, while NMR provides detailed information about the connectivity and stereochemistry of the atoms.
Mass Spectrometry Data
| Ion | Observed m/z | Technique | Reference(s) |
| [M+H]⁺ (protonated) | 515.5 | LC-MS | [2][7] |
| [M+K]⁺ (potassiated) | - | MALDI-imaging-HRMS | [8] |
Note: Specific m/z for the potassiated adduct was not provided in the search results, but its use in MALDI-imaging has been documented.
Biosynthesis of this compound
The biosynthesis of this compound is a well-studied process involving a non-ribosomal peptide synthetase (NRPS). The key gene responsible is swrW, which encodes a unimodular NRPS. This enzyme contains essential domains for condensation, adenylation, thiolation, and thioesterase activity.[9][10]
The biosynthetic process can be summarized as follows:
-
The swrW synthetase activates L-serine.
-
A D-3-hydroxydecanoic fatty acid tail is attached.
-
Two molecules of this resulting serratamic acid are condensed and cyclized to form the final dilactone structure.[3]
This pathway is also dependent on a phosphopantetheinyl transferase (PPTase) encoded by the pswP gene.[4] The entire process is subject to complex regulation, with transcription factors such as HexS acting as a downregulator.[4][11]
Caption: Biosynthetic pathway of this compound mediated by the swrW NRPS.
Experimental Protocols
The following sections detail the common methodologies for the isolation, purification, and structural confirmation of this compound.
This protocol is based on methods described for extracting this compound from Serratia marcescens cultures.[11]
-
Culturing: Grow Serratia marcescens in a suitable liquid medium (e.g., LB medium) under optimal conditions for biosurfactant production (typically at 30°C).[4][11]
-
Cell Separation: After incubation, pellet the bacterial cells by centrifugation. The supernatant, which contains the secreted this compound, is collected.
-
Solvent Extraction: Extract the cell-free supernatant with an equal volume of a non-polar solvent, such as ethyl acetate. Mix vigorously and allow the phases to separate.[11]
-
Concentration: Collect the organic (ethyl acetate) phase and evaporate the solvent under reduced pressure to obtain the crude residue.[11]
-
Chromatographic Purification: Purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites.[7][11]
Caption: Standard workflow for the isolation and purification of this compound.
Following purification, the identity and structure of the compound are confirmed using modern analytical techniques.
-
High-Resolution Mass Spectrometry (HR-MS): The purified fraction is analyzed by HR-MS to determine its exact mass and elemental formula (C₂₆H₄₆N₂O₈), confirming its molecular identity.[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR analyses are performed to confirm the chemical structure. The resulting spectral data are compared with previously published data for this compound to ensure an exact match.[7][11]
-
Biological Activity Confirmation (Optional): The biological activity of the purified compound can be verified. For instance, its ability to restore swarming motility to a swrW mutant strain of S. marcescens provides biological proof of its identity.[7][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Serratamolide | C26H46N2O8 | CID 168994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
The Core Role of the swrW Gene in Serratamolide A Biosynthesis: A Technical Guide
Introduction
Serratia marcescens, an opportunistic Gram-negative bacterium, is known for its production of a diverse array of secondary metabolites. Among these is serratamolide A (also known as serrawettin W1), a potent biosurfactant with significant hemolytic, antimicrobial, and swarming motility-inducing properties.[1][2][3] The biosynthesis of this cyclic aminolipid is critically dependent on a single gene, swrW.[1][3] This technical guide provides an in-depth analysis of the swrW gene, its protein product, its regulation, and its central role in the this compound biosynthetic pathway, tailored for researchers and professionals in drug development and microbiology.
The SwrW Protein: A Uni-modular Non-Ribosomal Peptide Synthetase
The swrW gene encodes the SwrW protein, a putative serrawettin W1 synthetase.[4][5] Detailed bioinformatic and genetic analyses have revealed that SwrW is a uni-modular non-ribosomal peptide synthetase (NRPS).[5] Unlike multi-modular NRPSs that synthesize long peptides by sequentially adding different amino acids, the uni-modular SwrW is specialized for the activation and incorporation of a single amino acid, L-serine.[5] The protein architecture contains the four canonical domains characteristic of NRPSs, which function in a coordinated manner to synthesize the serratamic acid precursor of this compound.[4][5][6]
-
Adenylation (A) Domain: This domain is responsible for substrate recognition and activation. It specifically selects L-serine and activates it by converting it to L-seryl-adenylate using ATP.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated L-serine is then covalently tethered to the T-domain via a 4'-phosphopantetheinyl (Ppant) arm. This flexible arm shuttles the substrate between the other catalytic domains.
-
Condensation (C) Domain: This domain catalyzes the formation of an amide bond. In the case of SwrW, it facilitates the acylation of the serine amine group with a D-3-hydroxydecanoic acid molecule.
-
Thioesterase (TE) Domain: The TE domain is the terminal domain and is responsible for releasing the final product from the enzyme. For this compound, it catalyzes the cyclization and dimerization of two serratamic acid (D-3-hydroxydecanoyl-L-serine) molecules, releasing the final cyclic dilactone structure.[6]
Biosynthesis of this compound: The SwrW-Mediated Pathway
The biosynthesis of this compound is a multi-step process orchestrated by the SwrW NRPS enzyme. The process begins with the activation of L-serine and its subsequent modification and cyclization.
-
Substrate Activation: The A-domain of SwrW selects and activates L-serine to L-seryl-AMP.
-
Thiolation: The activated serine is transferred to the T-domain.
-
Acylation: A molecule of D-3-hydroxydecanoic acid is attached to the amino group of the tethered serine.
-
Dimerization and Cyclization: The TE-domain catalyzes the head-to-tail condensation of two molecules of D-3-hydroxydecanoyl-L-serine (serratamic acid), forming the stable cyclic dilactone structure of this compound.
Caption: Biosynthetic pathway of this compound catalyzed by the SwrW NRPS.
Genetic Regulation of swrW Expression
The expression of the swrW gene is tightly controlled by a network of transcriptional regulators, ensuring that the production of this compound is coordinated with cellular physiology and environmental cues, such as surface sensing.
-
Negative Regulation by HexS: The LysR-family transcription factor HexS is a known direct inhibitor of swrW transcription.[1][2] Mutation of the hexS gene leads to increased serratamolide production and a hyper-hemolytic phenotype.[1][2]
-
Negative Regulation by cAMP-CRP: The global regulator complex cAMP-CRP, which controls catabolite repression, also negatively regulates swrW.[2][3] Genetic disruption of crp (encoding CRP) or cyaA (encoding adenylate cyclase) results in elevated swrW expression, increased surfactant production, and hyper-hemolysis.[1][2][3] This suggests that serratamolide production is enhanced under conditions of low glucose.
-
Positive Regulation by PsrA: More recent studies have identified another LysR-type regulator, PsrA, as a positive regulator.[7] While the direct binding of PsrA to the swrW promoter has not been demonstrated, transcriptomic analysis shows that PsrA indirectly upregulates swrW expression, contributing to phenotypes like swarming motility and biofilm formation.[7]
Caption: Regulatory network controlling the expression of the swrW gene.
Quantitative Analysis of swrW Function
The impact of regulatory genes on swrW-mediated serratamolide production has been quantified through various phenotypic assays.
Table 1: Effect of Gene Mutations on Surfactant Production
| Genotype | Description | Surfactant Zone (mm) | Fold Change vs. Wild Type (WT) | Reference |
|---|---|---|---|---|
| Wild Type | Unmodified parental strain | ~ 6.0 | 1.0 | [1] |
| Δcrp | Deletion of cAMP receptor protein gene | ~ 10.0 | ~ 1.7x | [1] |
| ΔhexS | Deletion of HexS transcriptional regulator gene | ~ 11.0 | ~ 1.8x | [1] |
| ΔswrW | Transposon insertion in swrW gene | 0 | 0 | [1] |
Data are approximate values derived from published figures and represent the diameter of the surfactant zone on agar plates.
Table 2: Relative Expression of the swrW Gene
| Strain | Method | Relative Expression Level vs. WT | Reference |
|---|---|---|---|
| Wild Type | Semi-quantitative RT-PCR | 1.0 | [2] |
| Δcrp | Semi-quantitative RT-PCR | Significantly Elevated | [2] |
| Wild Type | swrW-tdtomato reporter | 1.0 | [1] |
| Δcrp | swrW-tdtomato reporter | ~ 2.5x | [1] |
Elevated expression in the Δcrp mutant correlates directly with the increased surfactant production and hemolytic activity observed.
Experimental Methodologies
The identification and characterization of swrW's role involved a combination of genetic, molecular, and biochemical techniques.
Genetic Screen for Hemolysis-Deficient Mutants
A genetic screen was fundamental in linking swrW to serratamolide production and hemolysis.[1][2]
Caption: Workflow for the genetic screen that identified swrW.
Protocol: swrW Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Culture wild-type and mutant S. marcescens strains to the desired growth phase (e.g., stationary phase).[2] Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform quantitative PCR using primers specific to the swrW gene and a reference gene (e.g., 16S rRNA) for normalization.[2] Use a fluorescent dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative expression of swrW in mutant strains compared to the wild type using the ΔΔCt method.
Protocol: Surfactant Production (Drop Collapse Assay)
-
Culture Preparation: Grow bacterial strains on a suitable agar medium (e.g., LB) for 24-48 hours.
-
Assay: Place a 2 µL droplet of water onto a hydrophobic surface (e.g., polystyrene).
-
Inoculation: Using a sterile toothpick, touch a bacterial colony and then gently touch the surface of the water droplet.
-
Observation: Observe the droplet's shape. If serratamolide is present, the surface tension will be reduced, causing the droplet to collapse and spread. The absence of collapse indicates a lack of surfactant production, as seen in swrW mutants.[1]
Protocol: Serratamolide Purification and Verification
-
Large-Scale Culture: Grow a high-yield strain (e.g., ΔhexS mutant) in a large volume of liquid broth.
-
Extraction: Pellet the cells and extract the supernatant with an organic solvent like ethyl acetate. Evaporate the solvent to obtain a crude extract.
-
Purification: Purify serratamolide from the crude extract using High-Performance Liquid Chromatography (HPLC), collecting fractions corresponding to the serratamolide peak.[2][8]
-
Verification: Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR). Verify its biological activity by demonstrating that the purified compound can restore swarming motility to a swrW mutant strain.[2][8]
Conclusion and Implications
The swrW gene is unequivocally the central element in the biosynthesis of this compound in Serratia marcescens. It encodes a specialized uni-modular NRPS that synthesizes this potent biosurfactant. The production of this compound is tightly regulated by a network of transcription factors, linking its synthesis to the bacterium's overall metabolic state and environmental conditions.
For drug development professionals, the SwrW enzyme represents a potential target for antimicrobial strategies. Inhibiting SwrW would not only abolish the hemolytic and cytotoxic effects of this compound but could also attenuate virulence by reducing swarming motility, a key factor in colonization and infection. Furthermore, understanding the swrW gene and its regulation provides a blueprint for the potential biotechnological production of this compound for use as a therapeutic agent or a commercially valuable biosurfactant.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PsrA is a novel regulator contributes to antibiotic synthesis, bacterial virulence, cell motility and extracellular polysaccharides production in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Variants and Analogs of Serratamolide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of serratamolide A, its natural variants, and synthetic analogs. It is designed to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed information on the chemical structures, biological activities, and experimental methodologies related to these compounds.
Introduction to this compound
This compound, also known as serrawettin W1, is a cyclic depsipeptide produced by various species of the bacterium Serratia, most notably Serratia marcescens. It is a member of the serrawettin family of biosurfactants, which are known for their surface-active properties and diverse biological activities. These compounds have garnered significant interest in the scientific community due to their potential as antimicrobial, anticancer, and immunomodulatory agents. The biosynthesis of this compound is governed by the swrW gene.
Natural Variants of this compound
Several natural variants of this compound have been identified, primarily differing in their fatty acid and amino acid compositions. These variations can influence the biological activity of the compounds.
Table 1: Natural Variants of this compound and their Producing Organisms
| Variant Name | Alternative Name | Producing Organism(s) | Key Structural Features |
| This compound | Serrawettin W1 | Serratia marcescens | Dimeric cyclodepsipeptide of L-serine and 3-hydroxydecanoic acid |
| Serrawettin W2 | - | Serratia marcescens | Cyclodepsipeptide containing a 3-hydroxydecanoic acid and five amino acids (D-leucine, L-serine, L-threonine, D-phenylalanine, L-isoleucine)[1] |
| Serrawettin W3 | - | Serratia marcescens | Cyclodepsipeptide with a dodecanoic acid and five amino acids (threonine, serine, valine, leucine, and isoleucine). The exact structure is not fully elucidated. |
| Rubiwettin R1 | - | Serratia rubidaea | Mixture of 3-(3'-hydroxytetradecanoyloxy)decanoate and 3-(3'-hydroxyhexadecenoyloxy)decanoate |
| Rubiwettin RG1 | - | Serratia rubidaea | β-D-glucopyranosyl 3-(3'-hydroxytetradecanoyloxy)decanoate |
Biological Activities
This compound and its variants exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development.
Antimicrobial Activity
Serratamolides have demonstrated activity against a range of bacteria and fungi. While comprehensive quantitative data for all variants is not available, some studies have reported on their antimicrobial potential. For instance, a novel peptide-polyketide antibiotic, serratamid, isolated from Serratia plymuthica, showed minimum inhibitory concentration (MIC) values ranging from 0.244 to 31.25 μg/mL against 15 phytopathogenic bacteria[2][3].
Table 2: Antimicrobial Activity of Serratamolide Analogs
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Serratamid | Ralstonia solanacearum | 0.244 - 0.488 | [2][3] |
| Serratamid | Xanthomonas spp. | 0.244 - 0.488 | [2][3] |
Hemolytic and Cytotoxic Activity
This compound is a known hemolytic agent. Studies have shown that it can lyse red blood cells and exhibit cytotoxicity against various cancer cell lines.
Table 3: Hemolytic and Cytotoxic Activity of this compound
| Activity | Cell Type/Assay | Concentration | Effect | Reference |
| Hemolytic | Sheep red blood cells (on agar) | 1 mg/mL | Zone of hemolysis | [4][5] |
| Hemolytic | Murine red blood cells (in solution) | 20.8 µg/mL | Complete lysis | |
| Cytotoxic | A549 (human lung carcinoma) | > 12.5 µg/mL | Dose-dependent cytotoxicity | [4][5] |
| Cytotoxic | HCLE (human corneal epithelial) | > 12.5 µg/mL | Dose-dependent cytotoxicity | [4][5] |
| Cytotoxic | A549 (human lung carcinoma) | 50 µg/mL | 88.0 ± 2.5% cytotoxicity | [4][5] |
| Cytotoxic | HCLE (human corneal epithelial) | 50 µg/mL | 95.4 ± 4.0% cytotoxicity | [4][5] |
Nematicidal Activity
Supernatants from Serratia strains containing serratomolide-like compounds have been shown to have nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. Concentrated supernatants were able to kill more than 77% of the nematodes after 72 hours[6].
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. Early studies suggested that this compound affects ion movement across lipid bilayers and biomembranes[7]. More recent research indicates that its cytotoxic effects, particularly against cancer cells, may be mediated through the induction of apoptosis. There is evidence to suggest that this compound can trigger a mitochondria-mediated apoptotic pathway and interfere with the Akt/NF-κB survival signaling pathway. Furthermore, the producing bacterium, Serratia marcescens, can induce apoptosis in host immune cells through a lipopolysaccharide (LPS) and flagella-dependent mechanism involving the activation of c-Jun NH2-terminal kinase (JNK) and caspases[8]. However, the direct role of this compound in this specific pathway requires further elucidation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing[9][10][11].
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test microorganism from an agar plate culture.
-
Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Read the plates visually or using a microplate reader.
-
Cytotoxicity Assay (AlamarBlue® Assay)
This protocol is a general method for assessing cell viability and cytotoxicity using the AlamarBlue® reagent[12][13][14].
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analogs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue® Addition and Incubation:
-
Aseptically add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL culture).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Hemolytic Assay
This protocol describes a method for quantifying the hemolytic activity of this compound.
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh blood (e.g., from sheep or mice) in a tube containing an anticoagulant.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and removal of the supernatant.
-
Resuspend the packed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Hemolysis Reaction:
-
Prepare serial dilutions of this compound or its analogs in PBS in microcentrifuge tubes.
-
Add a fixed volume of the RBC suspension to each tube.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for complete lysis).
-
Incubate the tubes at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Synthetic Analogs
The development of synthetic analogs of this compound is an active area of research aimed at improving its therapeutic properties, such as increasing potency, reducing toxicity, and enhancing bioavailability. While specific, detailed synthetic protocols for a wide range of this compound analogs are not extensively published in readily available literature, general strategies for the synthesis of cyclic depsipeptides can be applied. These often involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by a macrolactonization step to form the cyclic structure.
Caption: A generalized workflow for the synthesis of this compound analogs.
Conclusion and Future Directions
This compound and its natural variants represent a promising class of bioactive compounds with significant potential for the development of new therapeutics. Their diverse biological activities, including antimicrobial, cytotoxic, and nematicidal effects, warrant further investigation. Future research should focus on:
-
Comprehensive Biological Profiling: Systematically evaluating the biological activities of all known natural variants to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.
-
Analog Synthesis and Optimization: Designing and synthesizing novel analogs with improved efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the therapeutic efficacy and safety of the most promising candidates in relevant animal models of disease.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound and its derivatives. The detailed information on their properties and the experimental protocols provided herein are intended to facilitate further research and accelerate the translation of these fascinating natural products into clinical applications.
References
- 1. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Antibacterial Activity of Serratamid, a Novel Peptide-Polyketide Antibiotic Isolated from Serratia plymuthica C1, against Phytopathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 5. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity [mdpi.com]
- 7. The action of serratamolide on ion movement in lipid bilayers and biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serratia marcescens Induces Apoptotic Cell Death in Host Immune Cells via a Lipopolysaccharide- and Flagella-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Serratamolide A: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratamolide A, also known as serrawettin W1, is a cyclic depsipeptide biosurfactant produced by the bacterium Serratia marcescens. Possessing a broad spectrum of biological activities, its potential as an antibacterial agent is of significant scientific interest. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against bacteria. The primary mode of action is attributed to its ability to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. This document summarizes the available quantitative data, details key experimental protocols for studying its activity, and provides visual representations of the proposed mechanisms and experimental workflows.
Core Mechanism of Action: Bacterial Membrane Disruption
The antibacterial activity of this compound is primarily attributed to its interaction with and disruption of the bacterial cytoplasmic membrane. As a lipopeptide, its structure comprises a hydrophobic fatty acid tail and a cyclic peptide headgroup, facilitating its insertion into the lipid bilayer of bacterial membranes. This insertion is thought to be the initial step in a cascade of events leading to a loss of membrane integrity.
Evidence for a membrane-centric mechanism is supported by studies on this compound and related serrawettins. An early study indicated that serratamolide influences ion movement across lipid bilayers and biological membranes.[1] More recent research on the related lipopeptide, serrawettin W2-FL10, has demonstrated that it exhibits potent activity against Gram-positive bacteria by dissipating membrane potential and increasing membrane permeability.[2] This leads to the formation of transmembrane pores or lesions, resulting in the leakage of intracellular components and subsequent cell death.[2] Given the structural similarity, it is highly probable that this compound employs a comparable mechanism of action.
The proposed mechanism involves the following key steps:
-
Electrostatic and Hydrophobic Interactions: this compound molecules initially associate with the bacterial cell surface through a combination of electrostatic and hydrophobic interactions.
-
Membrane Insertion: The lipophilic fatty acid tail of this compound inserts into the hydrophobic core of the bacterial cytoplasmic membrane.
-
Membrane Destabilization and Pore Formation: The accumulation of this compound molecules within the membrane leads to its destabilization. This may occur through the formation of transient pores or channels, disrupting the normal ion gradients and membrane potential.
-
Leakage of Cellular Contents: The compromised membrane integrity allows for the leakage of essential ions and small molecules from the cytoplasm, ultimately leading to cell death.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | 25 | [3] |
| This compound | Mycobacterium diernhoferi | 25 | [3] |
| This compound | Mycobacterium avium | 25 | [3] |
| Serrawettin W2-FL10 | Staphylococcus aureus | 6.3 - 12.5 | [2] |
| Serrawettin W2-FL10 | Enterococcus faecalis | 6.3 - 12.5 | [2] |
| Serrawettin W2-FL10 | Enterococcus faecium | 12.5 | [2] |
| Serrawettin W2-FL10 | Listeria monocytogenes | 6.3 | [2] |
| Serrawettin W2-FL10 | Bacillus subtilis | 31.3 | [2] |
| Serratamid | Phytopathogenic Bacteria | 0.244 - 31.25 | [4] |
Table 2: Hemolytic and Cytotoxic Activity of this compound
| Cell Type | Activity | Concentration | Reference |
| Sheep Red Blood Cells | Hemolysis | 1 mg/mL | [5] |
| Murine Red Blood Cells | Hemolysis | Data not quantified in µg/mL | [5] |
| Human Airway Epithelial Cells (A549) | Cytotoxicity | 50 µg/mL | [5] |
| Human Corneal Limbal Epithelial Cells (HCLE) | Cytotoxicity | 50 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from a study on serratamid, a related antibacterial compound.[4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD at 600 nm)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.
-
Add an equal volume of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.
Bacterial Membrane Permeabilization Assay
This protocol is based on the methodology used for serrawettin W2-FL10.[2]
Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus)
-
Propidium iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the bacterial cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Add propidium iodide to the bacterial suspension at a final concentration of 10 µM and incubate in the dark for 15 minutes.
-
Transfer the bacterial suspension to the wells of a black 96-well microtiter plate.
-
Add various concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of 535 nm and 617 nm, respectively. An increase in fluorescence indicates the uptake of PI by cells with compromised membranes.
Bacterial Membrane Depolarization Assay
This protocol is also adapted from the study on serrawettin W2-FL10.[2]
Objective: To determine if this compound disrupts the bacterial membrane potential.
Materials:
-
This compound
-
Bacterial strains of interest
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye
-
Buffer solution (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
KCl solution
Procedure:
-
Grow and prepare the bacterial cells as described in the permeabilization assay.
-
Resuspend the cells in the buffer solution.
-
Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate until the fluorescence signal stabilizes (indicating dye uptake and quenching).
-
Add various concentrations of this compound to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of 622 nm and 670 nm, respectively. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's antibacterial action.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Experimental workflow for the bacterial membrane permeabilization assay.
References
- 1. Antibacterial efficacy and membrane mechanism of action of the Serratia-derived non-ionic lipopeptide, serrawettin W2-FL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Cytotoxic Effects of Serratamolide A on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratamolide A (also known as AT514) is a cyclic depsipeptide produced by the bacterium Serratia marcescens.[1] Initially recognized for its antimicrobial and hemolytic properties, recent investigations have highlighted its potential as a potent anticancer agent.[2][3] This document provides a comprehensive technical overview of the cytotoxic effects of this compound against various cancer cell lines. It consolidates quantitative data on its efficacy, details the underlying molecular mechanisms of action, and provides standardized experimental protocols for researchers seeking to evaluate this compound. The primary mechanism involves the induction of cell cycle arrest and apoptosis through a mitochondrial-mediated pathway that is independent of the p53 tumor suppressor status, making it a promising candidate for further chemotherapeutic development.[1]
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been established through various cell viability assays.
Table 1: Reported IC50 Values and Cytotoxic Concentrations of this compound
| Cell Line(s) | Cancer Type | IC50 / Effective Concentration | Citation(s) |
| Various Human Cancer Cell Lines | Multiple | 5.6 - 11.5 µM | [1] |
| Human Airway Epithelial (A549) | Lung Carcinoma | > 12.5 µg/mL | [4] |
| Human Corneal Limbal Epithelial (HCLE) | Epithelial | > 12.5 µg/mL | [4] |
| Breast Cancer Cell Lines | Breast Cancer | Not specified, but proapoptotic effects confirmed | [1][2] |
| B-cell Chronic Lymphocytic Leukemia | Leukemia | Not specified, but proapoptotic effects confirmed | [2] |
Note: The cytotoxic effects on A549 and HCLE cells were observed in a dose-dependent manner, with significant toxicity noted at concentrations of 50 µg/mL.[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1]
Apoptotic Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. The process is characterized by the activation of a cascade of caspase enzymes, which are the primary executioners of apoptosis.[1]
Key events in the this compound-induced apoptotic pathway include:
-
Mitochondrial Disruption : The compound is believed to alter the levels of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[1]
-
Release of Pro-Apoptotic Factors : This disruption leads to the release of Cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm.[1]
-
Caspase Activation : Cytoplasmic Cytochrome c triggers the activation of initiator caspase-9, while other signals lead to the activation of initiator caspase-8. Both pathways converge to activate executioner caspases, including caspase-2 and caspase-3.[1]
-
Execution of Apoptosis : Activated caspase-3 cleaves critical cellular substrates, most notably Poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation, the formation of apoptotic bodies, and ultimately, cell death.[1]
A significant finding is that this compound's proapoptotic effects are observed in breast cancer cells regardless of their p53 status (both wild-type and deficient), suggesting it can bypass common resistance mechanisms involving p53 mutations.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G0/G1 phase.[1] This effect is dependent on the cell type and the duration of exposure to the compound. By preventing cells from progressing to the S phase (DNA synthesis), this compound effectively halts proliferation.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cytotoxic effects of this compound. These should be optimized for specific cell lines and laboratory conditions.
General Workflow for Cytotoxicity Assessment
A typical workflow to determine the cytotoxic and mechanistic effects of a compound like this compound involves initial screening for viability reduction, followed by more detailed assays to elucidate the mode of action.
References
- 1. Cell cycle arrest and proapoptotic effects of the anticancer cyclodepsipeptide serratamolide (AT514) are independent of p53 status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Hemolytic Activity of Serratamolide A on Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hemolytic activity of serratamolide A, a cyclic depsipeptide produced by Serratia marcescens. This compound's potent biosurfactant properties contribute to its ability to disrupt erythrocyte membranes, a key consideration in its potential therapeutic applications and toxicological assessment. This document summarizes the current understanding of its hemolytic effects, details the experimental protocols for its evaluation, and outlines the genetic regulatory pathways governing its production.
Quantitative Data on Hemolytic Activity
This compound has demonstrated significant hemolytic activity against various erythrocyte species, primarily through direct membrane lysis. The extent of this activity is concentration-dependent. The available quantitative data from in vitro studies is summarized below.
| Erythrocyte Species | This compound Concentration | Observation | Citation |
| Murine | 20.8 µg/mL | Complete lysis in under 10 seconds | [1][2] |
| Murine | >12.5 µg/mL | Dose-dependent hemolytic activity observed | [1][2] |
| Sheep | 1 mg/mL | Formation of a clear zone of hemolysis on blood agar | [1][2][3] |
| Human | Not specified | Negative for hemolysis in one study, potentially due to experimental design | [1] |
Experimental Protocols
Accurate assessment of this compound's hemolytic potential requires standardized and reproducible experimental methodologies. The following sections detail the protocols for two common assays used to quantify hemolysis.
Quantitative Spectrophotometric Hemolysis Assay
This method provides a quantitative measure of hemoglobin release from erythrocytes upon exposure to this compound.
Principle: The amount of hemoglobin released from lysed erythrocytes is directly proportional to the absorbance of the supernatant at a specific wavelength.
Protocol:
-
Erythrocyte Preparation:
-
Assay Procedure:
-
In a microfuge tube, combine 70 µL of the RBC suspension with 50 µL of this compound solution (dissolved in a suitable solvent like DMSO).[1][4][5] A range of this compound concentrations should be tested to determine the dose-response relationship.
-
Negative Control: Combine 70 µL of the RBC suspension with 50 µL of the solvent (e.g., DMSO) alone.[1][4][5]
-
Positive Control (Complete Lysis): Combine 70 µL of the RBC suspension with 50 µL of sterile distilled water.[1][4][5]
-
Incubate the tubes for a specified period (e.g., 7 minutes).[1][4][5]
-
Centrifuge the tubes at 500 x g for 1 minute to pellet the intact erythrocytes and cell debris.[1][4][5]
-
Carefully transfer 100 µL of the supernatant to a 96-well microplate.[1][4][5]
-
-
Data Analysis:
Blood Agar Plate Assay
This qualitative or semi-quantitative method provides a visual assessment of the hemolytic activity of this compound.
Principle: this compound diffuses through the agar and lyses the incorporated erythrocytes, creating a clear zone around the point of application.
Protocol:
-
Plate Preparation:
-
Assay Procedure:
-
Create a well in the center of the blood agar plate using a sterile cork borer.
-
Add a defined volume of this compound solution (e.g., 1 mg/mL in DMSO) into the well.[1][2]
-
As a negative control, add the same volume of the solvent (DMSO) to a well on a separate plate or a different area of the same plate.
-
Incubate the plates at 37°C for 24 hours.[3]
-
-
Data Analysis:
-
Observe the plates for the formation of a clear zone of hemolysis around the well containing this compound.
-
The diameter of the hemolytic zone can be measured to provide a semi-quantitative comparison of hemolytic activity.
-
Visualizing Experimental and Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the workflow of the quantitative hemolysis assay and the genetic regulatory pathway of this compound production in Serratia marcescens.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Blood Agar and Types of Hemolysis • Microbe Online [microbeonline.com]
Serratamolide A: A Technical Guide to its Antimicrobial Properties Against Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serratamolide A, a cyclic depsipeptide produced by Serratia marcescens, has garnered significant interest for its broad-spectrum antimicrobial properties. This technical document provides a comprehensive overview of the existing research on this compound's efficacy against a range of microbial pathogens. It consolidates available quantitative data on its antimicrobial activity, details the experimental protocols utilized for its assessment, and explores the current understanding of its mechanism of action. This guide aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are investigating novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, also known as serrawettin W1, is a secondary metabolite synthesized by the bacterium Serratia marcescens. It is a cyclic lipopeptide composed of two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid linked by ester and amide bonds. Its amphiphilic nature, conferred by the fatty acid chains and the peptide ring, is believed to be central to its biological activities, including its potent antimicrobial effects against a variety of prokaryotic and fungal pathogens[1][2]. This document synthesizes the current knowledge on the antimicrobial properties of this compound, providing a technical foundation for further research and development.
Quantitative Antimicrobial Activity
Table 1: Hemolytic and Cytotoxic Activity of this compound
| Cell Type | Activity | Concentration | Reference |
| Human Airway Epithelial Cells (A549) | Cytotoxicity | 50 µg/mL | [1][3][4] |
| Human Corneal Limbal Epithelial Cells (HCLE) | Cytotoxicity | 50 µg/mL | [3][4] |
| Murine Red Blood Cells | Hemolysis | Not specified | [3] |
| Sheep Red Blood Cells | Hemolysis | 1 mg/mL | [5][4] |
Note: The lack of extensive MIC/MBC data represents a significant knowledge gap. Further standardized testing is required to quantify the antimicrobial spectrum of this compound.
Experimental Protocols
The evaluation of the antimicrobial properties of this compound relies on established microbiological techniques. The following sections detail the typical methodologies employed in such studies.
Antimicrobial Susceptibility Testing
Standardized methods such as broth microdilution and agar dilution are utilized to determine the MIC and MBC of this compound against various microorganisms.
3.1.1. Broth Microdilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Broth Microdilution Workflow for MIC/MBC Determination.
3.1.2. Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of this compound are prepared.
-
Inoculum Preparation: A standardized microbial suspension is prepared.
-
Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.
-
Incubation: Plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of colonies.
Hemolysis Assay
To assess the lytic activity of this compound against red blood cells, a hemolysis assay is performed.
-
Red Blood Cell Preparation: A suspension of washed red blood cells (e.g., from sheep or murine blood) is prepared.
-
Incubation: The red blood cell suspension is incubated with various concentrations of this compound.
-
Measurement: The release of hemoglobin is measured spectrophotometrically at a specific wavelength (e.g., 540 nm) after centrifugation to pellet intact cells. A positive control (e.g., Triton X-100 for complete lysis) and a negative control (buffer) are included.
Hemolysis Assay Workflow.
Mechanism of Antimicrobial Action
The precise molecular mechanism of this compound's antimicrobial activity is not fully elucidated, but its chemical structure as a cyclic lipopeptide and a biosurfactant strongly suggests a membrane-disruptive mode of action.
Membrane Interaction and Disruption
The amphiphilic nature of this compound allows it to insert into the lipid bilayers of microbial cell membranes. The hydrophobic fatty acid tails are thought to intercalate into the hydrophobic core of the membrane, while the polar peptide head group remains at the membrane-water interface. This insertion is hypothesized to disrupt the structural integrity of the membrane, leading to increased permeability and leakage of essential intracellular components, such as ions and metabolites. An early study indicated that this compound affects the movement of ions across lipid bilayers, supporting this membrane-centric mechanism.
Pore Formation
It is plausible that this compound molecules oligomerize within the microbial membrane to form pores or channels. This pore-forming activity would create a transmembrane passage for the uncontrolled flux of ions and small molecules, leading to the dissipation of the membrane potential and ultimately, cell death. While direct evidence for pore formation by this compound is still needed, this is a common mechanism for many cyclic lipopeptide antibiotics.
Proposed Mechanism of Antimicrobial Action of this compound.
Signaling Pathways
Currently, there is a lack of information in the scientific literature regarding specific signaling pathways within pathogenic microorganisms that are directly modulated by this compound. The primary antimicrobial effect is believed to be a direct consequence of physical damage to the cell membrane rather than the modulation of specific intracellular signaling cascades.
The production of this compound in Serratia marcescens is, however, known to be regulated by the cAMP-CRP signaling pathway, which responds to the nutritional environment of the bacterium[1]. This regulation suggests that this compound plays a role in bacterial competition and survival in diverse environments.
Conclusion and Future Directions
This compound demonstrates significant potential as a broad-spectrum antimicrobial agent. Its likely mechanism of action, centered on the disruption of microbial membranes, is a desirable trait in an era of widespread resistance to antibiotics that target specific metabolic pathways. However, this technical guide also highlights critical gaps in our knowledge.
Future research should prioritize:
-
Comprehensive Antimicrobial Spectrum Analysis: Standardized MIC and MBC testing against a broad panel of clinically relevant bacterial and fungal pathogens is essential to fully define its spectrum of activity.
-
Elucidation of the Precise Mechanism of Action: Detailed biophysical studies are needed to confirm the exact nature of its interaction with microbial membranes, including the confirmation of pore formation and its effects on membrane potential.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of infection are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the development of derivatives with improved antimicrobial potency and reduced cytotoxicity.
Addressing these research questions will be crucial for determining the viability of this compound as a lead compound for the development of new and effective antimicrobial drugs.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Nematicidal Activity of Serratamolide A Against Plant Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the nematicidal activity of serratamolide A, a cyclic depsipeptide produced by the bacterium Serratia marcescens, against plant-parasitic nematodes. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes and pathways.
Executive Summary
Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses. The development of effective and environmentally benign nematicides is a critical area of research. This compound, also known as serrawettin W1, a secondary metabolite from Serratia marcescens, has emerged as a promising candidate for biological control. Studies have demonstrated the potent nematicidal effects of serratamolide-like compounds, primarily through the disruption of cell membrane integrity. This guide consolidates the existing research to provide a technical foundation for further investigation and development of this compound as a bionematicide.
Quantitative Nematicidal Activity
While specific LC50 values for purified this compound against plant-parasitic nematodes are not yet prominently available in the literature, research on concentrated culture supernatants and isolated lipid fractions containing serratamolide-like compounds provides strong evidence of its nematicidal potential. The most comprehensive data comes from studies on the pinewood nematode, Bursaphelenchus xylophilus.
Table 1: Nematicidal Activity of Serratia sp. Supernatants Containing Serratamolide-like Lipopeptides against Bursaphelenchus xylophilus
| Treatment | Time Point (hours) | Mortality Rate (%) |
| Concentrated Supernatants | 72 | > 77%[1][2][3] |
Table 2: Nematicidal Activity of Isolated Amino Lipid Fractions (Serratamolide-like compounds) against Bursaphelenchus xylophilus
| Fraction ID | Time Point (hours) | Mortality Rate (%) |
| Amino Lipid Fraction 1 | 48 | High |
| Amino Lipid Fraction 2 | 48 | High |
| Amino Lipid Fraction 3 | 48 | High |
| Amino Lipid Fraction 4 | 48 | High |
| Amino Lipid Fraction 5 | 48 | High |
| Amino Lipid Fraction 6 | 48 | High |
| Amino Lipid Fraction 7 | 48 | High |
| Amino Lipid Fraction 8 | 48 | High |
| Note: Specific mortality percentages for individual fractions were not detailed in the source material, but were described as showing "high nematicidal activity."[1][3] |
Postulated Mechanism of Action
The precise mechanism of nematicidal action for this compound is not fully elucidated; however, evidence from its effects on other biological systems and the activity of related lipopeptides suggests a primary mode of action involving the disruption of cellular membranes.[4][5]
This compound, as a biosurfactant and lipopeptide, is believed to insert itself into the lipid bilayer of nematode cell membranes. This insertion disrupts the membrane's structural integrity, leading to the formation of pores or lesions. The subsequent loss of membrane potential, uncontrolled ion flux, and leakage of vital intracellular contents result in cell death.[5] This mechanism is supported by studies on the related compound serrawettin W2, which has been shown to cause membrane depolarization and permeabilization in bacterial cells.[5]
References
- 1. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. researchgate.net [researchgate.net]
- 4. The action of serratamolide on ion movement in lipid bilayers and biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial efficacy and membrane mechanism of action of the Serratia-derived non-ionic lipopeptide, serrawettin W2-FL10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Quorum Sensing-Mediated Regulation of Serratamolide A Production in Serratia marcescens
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the molecular mechanisms governing the production of serratamolide A, a bioactive cyclodepsipeptide, through the quorum sensing (QS) network in Serratia marcescens.
Introduction: this compound and Quorum Sensing
Serratia marcescens, an opportunistic Gram-negative bacterium, is recognized for producing a variety of secondary metabolites, including the red pigment prodigiosin and the biosurfactant this compound.[1][2] this compound, also known as serrawettin W1, is a cyclic aminolipid with a range of biological activities.[3][4] It functions as a potent biosurfactant, contributing to the swarming motility of the bacterium.[5][6] Furthermore, it exhibits broad-spectrum antimicrobial properties and acts as a hemolytic factor, which may contribute to the virulence of S. marcescens in clinical settings.[3][4][5]
The biosynthesis of this compound is primarily catalyzed by the non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[3][5][6] The expression of this gene and, consequently, the production of this compound, is not constitutive. Instead, it is tightly regulated by a cell-density-dependent communication system known as quorum sensing (QS).[7][8]
In many Gram-negative bacteria, including Serratia species, QS is mediated by N-acyl-homoserine lactone (AHL) signal molecules.[2][7] This system allows individual bacterial cells to monitor their population density and synchronize the expression of specific genes, often those involved in virulence, biofilm formation, and secondary metabolite production.[7][8][9] In Serratia, the canonical AHL-based QS system is the SwrI/SwrR system.[8]
The Core Regulatory Pathway: The SwrI/SwrR System
The SwrI/SwrR system is the central QS circuit controlling this compound production. It consists of two key protein components:
-
SwrI: An AHL synthase, homologous to LuxI, which catalyzes the synthesis of AHL signal molecules.[10][11] Serratia species are known to produce various AHLs, most notably N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL).[2][10]
-
SwrR: A transcriptional regulator, homologous to LuxR, that acts as the AHL receptor.[8][11]
The regulatory mechanism proceeds as follows: At low cell densities, the basal level of SwrI produces a low concentration of AHLs, which diffuse freely across the cell membrane into the extracellular environment. As the bacterial population grows, the extracellular concentration of AHLs increases proportionally. Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to the SwrR protein. This binding event induces a conformational change in SwrR, activating it as a transcriptional regulator. The SwrR-AHL complex then binds to specific DNA sequences (lux-box-like elements) in the promoter regions of target genes, thereby activating or repressing their transcription.[8][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Distribution and Genetic Diversity of Genes Involved in Quorum Sensing and Prodigiosin Biosynthesis in the Complete Genome Sequences of Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quorum sensing in Serratia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of quorum sensing in Serratia marcescens AS-1 by synthetic analogs of N-acylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acyl-l-Homoserine Lactone Autoinducers Control Production of an Extracellular Lipopeptide Biosurfactant Required for Swarming Motility of Serratia liquefaciens MG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acyl-l-Homoserine Lactone-Mediated Regulation of the Lip Secretion System in Serratia liquefaciens MG1 - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Factors Influencing Serratamolide A Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental and genetic factors that regulate the expression of serratamolide A, a bioactive cyclic lipopeptide produced by the bacterium Serratia marcescens. This compound, also known as serrawettin W1, exhibits a range of biological activities, including antimicrobial, hemolytic, and swarming motility-inducing properties, making it a molecule of interest for various biotechnological and pharmaceutical applications. Understanding the intricate regulatory networks that govern its production is crucial for optimizing its yield and harnessing its therapeutic potential.
Overview of this compound and its Biosynthesis
This compound is a cyclodepsipeptide synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The key enzyme in its biosynthesis is encoded by the swrW gene. This biosurfactant plays a critical role in the lifestyle of S. marcescens, contributing to surface colonization and motility.
Key Environmental Factors Modulating this compound Expression
The production of this compound is tightly controlled in response to various environmental cues, allowing S. marcescens to adapt to different niches.
Temperature
Temperature is a critical environmental factor governing this compound synthesis. Production is optimal at temperatures around 30°C, while it is significantly inhibited at 37°C[1][2]. This thermoregulation suggests that this compound may be more relevant for the bacterium's survival in environmental settings rather than during infections in warm-blooded hosts. The RssAB two-component system is involved in this temperature-dependent regulation of swarming motility, a process reliant on this compound[1].
Nutrient Availability
The availability of nutrients, particularly carbon sources, plays a pivotal role in the regulation of this compound expression. This is primarily mediated by the cyclic AMP (cAMP) receptor protein (CRP) catabolite repression system.
In nutrient-rich conditions, particularly in the presence of preferred carbon sources like glucose, cAMP levels are low. This leads to an active cAMP-CRP complex that acts as a negative regulator of swrW gene expression, thereby repressing this compound production. Conversely, under nutrient-limiting conditions, cAMP levels rise, leading to the inactivation of the cAMP-CRP complex and derepression of swrW expression. This is evidenced by the hyper-hemolytic phenotype and increased surfactant zones observed in crp and cyaA (adenylate cyclase) mutants[2][3][4][5].
Surface Sensing and Swarming Motility
This compound is essential for swarming motility, a collective, flagella-driven movement of bacteria across a surface. The production of this biosurfactant is induced upon contact with a surface, which acts as a physical cue. This allows the bacteria to reduce surface tension and facilitate their spread. The co-regulation of this compound production and swarming motility highlights its importance in surface colonization and biofilm formation[6][7].
pH
While the direct effect of pH on this compound production is not as extensively studied as other factors, it is known to influence the production of other secondary metabolites in S. marcescens, such as prodigiosin. Given the co-regulation of this compound and prodigiosin by some of the same global regulators, it is plausible that pH also plays a role in modulating this compound expression.
Genetic Regulatory Network of this compound Expression
The expression of the this compound biosynthesis gene, swrW, is controlled by a complex network of transcriptional regulators.
Negative Regulators
-
cAMP-CRP: As discussed above, the cAMP-CRP complex is a major negative regulator of swrW expression, linking this compound production to the nutritional status of the cell[3][4][5].
-
HexS: This LysR-type transcriptional regulator acts as a direct repressor of swrW by binding to its promoter region. Mutation of the hexS gene leads to increased this compound production and a hyper-hemolytic phenotype[5].
-
RssAB: This two-component system negatively regulates swarming motility at 37°C, which is dependent on this compound[1].
Positive Regulators
-
PigP: This transcriptional regulator is a positive regulator of both prodigiosin and this compound production. While it directly binds to the promoter of the prodigiosin biosynthesis operon, its effect on swrW expression is likely indirect[6][8].
-
EepR/S: This putative two-component system is required for the production of this compound. EepR is a response regulator that is believed to be involved in the signaling cascade that activates swrW expression[9].
Quorum Sensing
Quorum sensing (QS), a cell-density-dependent communication system, is also implicated in the regulation of this compound. In Serratia species, the SwrI/R QS system, which utilizes N-acylhomoserine lactones (AHLs) as signaling molecules, controls swarming motility and the production of biosurfactants. The SwrR protein, a LuxR homolog, is the transcriptional regulator that, in response to AHLs, modulates the expression of target genes, including those involved in this compound synthesis[10][11][12].
Quantitative Data on this compound Expression
The following tables summarize the quantitative effects of various genetic mutations on this compound production, as inferred from indirect assays.
| Genotype | Phenotype | Measurement | Value | Fold Change vs. Wild Type | Reference |
| Wild Type | Basal Production | Surfactant Zone Diameter (mm) | 2.2 ± 0.9 | 1.0 | [3][4] |
| crp mutant | Increased Production | Surfactant Zone Diameter (mm) | 9.0 ± 2.0 | ~4.1 | [3][4] |
Table 1: Effect of crp mutation on surfactant production.
| Genotype | Phenotype | Assay | Observation | Reference |
| Wild Type | Basal Production | Hemolysis on Blood Agar | Small zone of hemolysis after several days | [3][4][5] |
| cyaA mutant | Increased Production | Hemolysis on Blood Agar | Dramatically increased zone of hemolysis | [3][4][5] |
| crp mutant | Increased Production | Hemolysis on Blood Agar | Dramatically increased zone of hemolysis | [3][4][5] |
| hexS mutant | Increased Production | Hemolysis on Blood Agar | Increased zone of hemolysis | [5] |
| swrW mutant | No Production | Hemolysis on Blood Agar | No zone of hemolysis | [3][5] |
Table 2: Qualitative effects of various genetic mutations on hemolysis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound expression.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Serratia marcescens and its mutant derivatives.
-
Growth Medium: Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl) is commonly used for routine cultivation. For specific assays, other media are employed as described below[3].
-
Growth Conditions: Cultures are typically grown at 30°C with aeration unless otherwise specified.
Swarming Motility Assay
This assay indirectly assesses this compound production by measuring the ability of bacteria to move across a semi-solid surface.
-
Media Preparation: Prepare LB medium with a reduced agar concentration of 0.6% (w/v)[3]. Pour the medium into petri dishes and allow it to solidify.
-
Inoculation: Using a sterile toothpick, touch a single colony of S. marcescens and then gently touch the center of the swarm agar plate.
-
Incubation: Incubate the plates at 30°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the bacterial swarm. An increased diameter compared to the wild-type strain indicates enhanced swarming motility and, by inference, increased this compound production.
Hemolysis Assay on Blood Agar
This qualitative assay detects the hemolytic activity of this compound.
-
Media Preparation: Prepare Tryptic Soy Agar (TSA) and supplement it with 5% (v/v) sterile sheep erythrocytes[3][13].
-
Inoculation: Streak the S. marcescens strains onto the blood agar plates.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Observe the plates for zones of clearing (hemolysis) around the bacterial colonies. A larger zone of hemolysis indicates higher this compound production.
Surfactant Zone Assay
This assay provides a quantitative measure of biosurfactant production.
-
Media Preparation: Use swarm agar plates (LB with 0.6% agar)[3].
-
Inoculation: Spot a small volume (e.g., 2 µL) of an overnight liquid culture of S. marcescens onto the center of the plate.
-
Incubation: Incubate the plates at 30°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the colony and the diameter of the surrounding translucent zone (surfactant zone). The difference between these two diameters represents the extent of surfactant spread[3][4].
Extraction and Quantification of this compound
This protocol describes the extraction and analysis of this compound from liquid cultures.
-
Cultivation: Grow S. marcescens in LB broth at 30°C with shaking until the desired growth phase is reached.
-
Extraction:
-
Quantification by HPLC:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column[3][12][13].
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS) for more specific detection and quantification[3][4][12].
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory pathways and experimental workflows described in this guide.
Caption: Regulatory network of this compound expression.
Caption: Experimental workflow for studying this compound.
Conclusion
The expression of this compound in Serratia marcescens is a highly regulated process influenced by a variety of environmental signals and a complex network of transcriptional regulators. Temperature, nutrient availability, and surface contact are key environmental cues that are integrated through regulatory proteins such as cAMP-CRP, HexS, PigP, and EepR/S, as well as the quorum sensing system, to control the biosynthesis of this important secondary metabolite. A thorough understanding of these regulatory mechanisms is essential for the rational design of strategies to enhance the production of this compound for its potential applications in medicine and biotechnology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and manipulate the expression of this versatile molecule.
References
- 1. Regulation of Swarming Motility and flhDCSm Expression by RssAB Signaling in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of highly constitutively active mutants suggests how cAMP activates cAMP receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Separate Regulatory Systems Participate in Control of Swarming Motility of Serratia liquefaciens MG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cultivation and sequencing-free protocol for Serratia marcescens detection and typing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in the Global Transcription Factor CRP/CAP: Insights from Experimental Evolution and Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 11. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity [mdpi.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Serratamolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of serratamolide A, a cyclic depsipeptide with potential therapeutic applications, from Serratia marcescens culture. The methodology outlines the extraction of the crude compound followed by purification using preparative high-performance liquid chromatography (HPLC).
Introduction
This compound, also known as serrawettin W1, is a secondary metabolite produced by the bacterium Serratia marcescens. It is a cyclic lipopeptide that has garnered interest due to its potential as a broad-spectrum antibiotic. Effective purification of this compound is crucial for its characterization and further investigation in drug development. This application note details a robust method for obtaining high-purity this compound.
Experimental Protocols
The purification of this compound is a multi-step process that includes bacterial cultivation, extraction of the crude product, and final purification by preparative HPLC.
1. Cultivation of Serratia marcescens and Production of this compound
-
Strain: Serratia marcescens capable of producing this compound.
-
Media: Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl).
-
Culture Conditions: Inoculate the LB medium with a single colony of Serratia marcescens. Incubate at 30°C with shaking for 24-48 hours to allow for bacterial growth and production of this compound.
2. Extraction of Crude this compound
This protocol is adapted from established methods for the extraction of serratamolide from bacterial culture.
-
Harvesting: Centrifuge 1 liter of the Serratia marcescens culture at a speed sufficient to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate (1 liter) to the supernatant.
-
Shake the funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The this compound will partition into the upper ethyl acetate layer.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
-
Solvent Evaporation:
-
Combine all the collected ethyl acetate fractions.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator. This will yield a crude residue containing this compound.
-
-
Sample Preparation for HPLC:
-
Dissolve the crude residue in a minimal amount of methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
-
3. High-Performance Liquid Chromatography (HPLC) Purification
The following HPLC conditions are provided as a starting point for method development. Optimization may be necessary to achieve the desired purity and yield.
-
Analytical Method Development:
-
An initial analytical HPLC run should be performed to determine the retention time of this compound in the crude extract.
-
-
Preparative HPLC Purification:
-
The analytical method is then scaled up for preparative purification.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₆N₂O₈ |
| Molecular Weight | 514.7 g/mol |
| Appearance | White to off-white solid |
Table 2: HPLC Method Parameters for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC (Representative) |
| Column | ||
| Stationary Phase | C18 | C18 |
| Particle Size | 3-5 µm | 5-10 µm |
| Dimensions | 4.6 x 150 mm | 20-50 mm x 250 mm |
| Mobile Phase | ||
| Solvent A | 0.05% Trifluoroacetic Acid (TFA) in Water | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Solvent B | Methanol | Methanol |
| Gradient | 87-92% B over 15 min | 80-100% B over 30 min (example, requires optimization) |
| Flow Rate | 1 mL/min | 15-80 mL/min (dependent on column diameter) |
| Detection | UV at 215 nm | UV at 215 nm |
| Injection Volume | 10-20 µL | 1-5 mL (dependent on concentration and column capacity) |
Table 3: Expected Results (Illustrative)
| Purification Step | Starting Material | Product | Purity (estimated) | Yield (estimated) |
| Extraction | 1 L Culture Supernatant | Crude Extract | 30-50% | 70-90% |
| Preparative HPLC | Crude Extract | Purified this compound | >95% | 50-70% |
Note: Purity and yield are estimates and will vary depending on the specific culture conditions and purification protocol optimization.
Mandatory Visualization
Workflow for the Purification of this compound
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Scale-Up
Caption: HPLC Method Scale-Up Logic.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound from Serratia marcescens. The combination of ethyl acetate extraction and preparative HPLC allows for the isolation of this compound with high purity, suitable for further biological and pharmacological studies. The provided HPLC parameters serve as a strong starting point for method development and can be optimized to meet specific purity and yield requirements.
Application Note: Quantification of Serratamolide A using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of serratamolide A in bacterial culture supernatants. This compound, a cyclic depsipeptide produced by Serratia marcescens, has garnered significant interest due to its diverse biological activities, including its role as a virulence factor.[1] This method employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound to support microbiology, natural product discovery, and pharmacology studies.
Introduction
This compound is a cyclic depsipeptide with a molecular weight corresponding to an m/z of 515.5.[1][2] It is a well-characterized secondary metabolite from Serratia marcescens and is known to contribute to the bacterium's swarming motility and hemolytic activity.[1][2] The accurate quantification of this compound is crucial for understanding its biosynthesis, regulation, and its role in host-pathogen interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the precise measurement of such compounds in complex biological matrices.[3] This document provides a comprehensive protocol for the LC-MS/MS-based quantification of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Preparation: Extraction of this compound from Serratia marcescens Culture Supernatant
This protocol is adapted from a method for the extraction of serratamolide-like lipopeptides.[4]
Materials:
-
Serratia marcescens culture grown in a suitable broth medium (e.g., R2A broth).
-
Chloroform
-
Methanol
-
12 M Hydrochloric Acid (HCl)
-
Centrifuge capable of 12,100 rpm and 4°C
-
Shaker
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Grow Serratia marcescens in 100 mL of R2A broth medium at 30°C with shaking at 120 rpm for 24 hours.
-
Harvest the culture and centrifuge at 12,100 rpm for 30 minutes at 4°C to pellet the bacterial cells.
-
Carefully transfer the supernatant to a clean flask.
-
Adjust the pH of the supernatant to 2 using 12 M HCl.
-
Add 100 mL of a chloroform:methanol (2:1, v/v) solution to the acidified supernatant.
-
Shake the mixture vigorously for 2 hours at room temperature.
-
Separate the organic (lower) phase containing the extracted this compound.
-
Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile/water) compatible with the LC-MS/MS mobile phase.
Liquid Chromatography
The separation of this compound can be achieved using a reversed-phase C18 column. The following parameters are a starting point and should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for the detection of this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 515.5 |
| Product Ions (Q3) | To be determined by infusion and product ion scan of a this compound standard. At least two transitions should be monitored for quantification and confirmation. |
| Collision Energy (CE) | To be optimized for each MRM transition. |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note on MRM Parameter Optimization: The optimal precursor-to-product ion transitions and collision energies are instrument-dependent and must be determined empirically. This is typically achieved by infusing a pure standard of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. Subsequently, the collision energy for each transition is optimized to maximize the signal intensity of the product ion.
Data Presentation
The following table represents hypothetical quantitative data for this compound from different Serratia marcescens strains, as would be generated using the described method.
Table 3: Quantification of this compound in Serratia marcescens Culture Supernatants
| Strain ID | This compound Concentration (µg/mL) | Standard Deviation (±) | % RSD |
| WT-1 | 15.2 | 1.3 | 8.6 |
| WT-2 | 12.8 | 1.1 | 8.6 |
| Mutant-A | < LOQ | - | - |
| Mutant-B | 25.6 | 2.1 | 8.2 |
| Overexpressor-1 | 55.3 | 4.5 | 8.1 |
LOQ: Limit of Quantification
Method Validation
A comprehensive validation of the LC-MS/MS method should be performed to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: A calibration curve should be prepared using a certified standard of this compound, typically covering a concentration range relevant to the expected sample concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The accuracy (% recovery) and precision (% relative standard deviation, RSD) should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% for accuracy and <15% for precision.
-
Selectivity and Specificity: The method's ability to differentiate and quantify this compound in the presence of other matrix components should be evaluated. This can be done by analyzing blank matrix samples and comparing them to samples spiked with this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of this compound should be investigated to ensure that the method is not subject to significant ion suppression or enhancement.
-
Stability: The stability of this compound in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of LC-MS/MS components.
References
Application Note: Structural Elucidation of Serratamolide A using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serratamolide A, also known as Serrawettin W1, is a cyclic lipodepsipeptide produced by Serratia marcescens. It exhibits a range of biological activities, including antimicrobial, antitumor, and biosurfactant properties. The definitive determination of its chemical structure is crucial for understanding its mechanism of action and for potential synthetic modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of such natural products. This compound possesses a C₂-symmetric structure, being a cyclic dimer of a 3-hydroxydecanoyl-L-seryl unit, which simplifies its NMR spectra by reducing the number of unique signals. This note details the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound.
Data Presentation: Representative NMR Data
Due to the C₂ symmetry of this compound, cyclo(D-3-hydroxydecanoyl-L-seryl)₂, the NMR spectra exhibit signals for only one monomeric unit. The following tables summarize the representative ¹H and ¹³C NMR data. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: Representative ¹H NMR Data for the this compound Monomer Unit
| Atom # | Position | Multiplicity | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1' | Ser α-CH | m | ~4.65 | - |
| 2' | Ser β-CH₂ | m | ~3.90 | - |
| 2 | FA α-CH₂ | dd, dd | ~2.60, ~2.75 | J = 15.5, 7.0, 5.5 |
| 3 | FA β-CH | m | ~5.15 | - |
| 4-9 | FA -(CH₂)₆- | m (br) | ~1.25 - 1.50 | - |
| 10 | FA ω-CH₃ | t | ~0.88 | J = 7.0 |
| - | Ser NH | d | ~7.80 | J = 8.5 |
FA: Fatty Acid chain
Table 2: Representative ¹³C NMR Data for the this compound Monomer Unit
| Atom # | Position | ¹³C Chemical Shift (δ, ppm) |
| 1' | Ser α-CH | ~53.5 |
| 2' | Ser β-CH₂ | ~63.0 |
| 3' | Ser C=O | ~170.5 |
| 1 | FA C=O | ~171.0 |
| 2 | FA α-CH₂ | ~42.0 |
| 3 | FA β-CH | ~72.0 |
| 4 | FA γ-CH₂ | ~35.0 |
| 5-8 | FA -(CH₂)₄- | ~25.0 - 31.5 |
| 9 | FA ω-1 CH₂ | ~22.5 |
| 10 | FA ω-CH₃ | ~14.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Purification: Isolate and purify this compound from bacterial culture using chromatographic techniques (e.g., HPLC) to >95% purity.[1]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically >4 cm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.
Protocol 2.1: 1D ¹H NMR Acquisition
-
Purpose: To identify all proton signals, their chemical environments, multiplicities (spin-spin coupling), and relative integrations.
-
Experiment: Standard proton experiment (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width (SW): 12-16 ppm (centered around 5-6 ppm).
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 (depending on concentration).
-
Temperature: 298 K.
-
Protocol 2.2: 1D ¹³C NMR Acquisition
-
Purpose: To identify all unique carbon signals. Proton-decoupled spectra are standard.
-
Experiment: Standard carbon experiment with proton decoupling (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width (SW): 200-220 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-4 seconds.
-
Number of Scans (NS): 1024-4096 (due to low natural abundance and sensitivity of ¹³C).
-
Protocol 2.3: 2D COSY (Correlation Spectroscopy) Acquisition
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds (H-C-H or H-C-C-H).
-
Experiment: Gradient-selected COSY (e.g., Bruker cosygpmfphpr).
-
Key Parameters:
-
Spectral Width (F2 & F1): Same as the ¹H spectrum (~12 ppm).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 4-8 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., Bruker hsqcedetgpsisp2.3).
-
Key Parameters:
-
Spectral Width (F2): Same as the ¹H spectrum (~12 ppm).
-
Spectral Width (F1): Same as the ¹³C spectrum (~200 ppm).
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting structural fragments.
-
Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
Key Parameters:
-
Spectral Width (F2): Same as the ¹H spectrum (~12 ppm).
-
Spectral Width (F1): Same as the ¹³C spectrum (~200 ppm).
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 16-32 per increment.
-
Visualizations: Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for structure elucidation and the key NMR correlations used to assemble the structure of this compound.
References
Application Notes and Protocols for Bioassay Development of Serratamolide A Activity
Topic: Developing a Bioassay for Serratamolide A Activity
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a cyclic depsipeptide produced by Serratia marcescens, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2][3] This document provides detailed application notes and protocols for developing and executing bioassays to characterize the hemolytic, cytotoxic, antimicrobial, and anti-inflammatory activities of this compound. These protocols are designed to be accessible to researchers, scientists, and drug development professionals, providing a framework for consistent and reproducible results.
Hemolytic Activity Assay
Principle: this compound exhibits hemolytic activity, causing the lysis of red blood cells.[1][2][3] This assay quantifies the hemolytic potential of this compound by measuring the release of hemoglobin from erythrocytes. The degree of hemolysis is determined by the concentration of this compound.
Experimental Protocol: Blood Agar Plate Assay
This qualitative assay provides a rapid visual assessment of hemolytic activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tryptic Soy Agar (TSA) plates supplemented with 5% sheep blood
-
Sterile cork borer or biopsy punch (5 mm diameter)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Using a sterile cork borer, create wells in the blood agar plate.
-
Add a defined volume (e.g., 20 µL) of the this compound solution to each well.
-
As a negative control, add the same volume of DMSO to a separate well.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe the plates for zones of hemolysis (clearing) around the wells. The diameter of the clear zone is indicative of the hemolytic activity.
Data Presentation
| Compound | Concentration | Zone of Hemolysis (mm) |
| This compound | 1 mg/mL | 15 ± 2 |
| 0.5 mg/mL | 10 ± 1 | |
| 0.1 mg/mL | 4 ± 1 | |
| DMSO (Control) | - | 0 |
Table 1: Representative data for the hemolytic activity of this compound on blood agar plates. Values are presented as mean ± standard deviation.
Cytotoxic Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay can be used to determine the cytotoxic effects of this compound on various cancer cell lines.
Experimental Protocol:
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HCLE, HeLa, Caco-2, HT-29, MDA-MB-231, MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multiskan plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation
| Concentration (µg/mL) | % Cell Viability (A549) | % Cell Viability (MCF7) |
| 0 (Control) | 100 | 100 |
| 1 | 95 ± 4 | 98 ± 3 |
| 5 | 82 ± 5 | 88 ± 4 |
| 10 | 65 ± 6 | 75 ± 5 |
| 25 | 40 ± 5 | 55 ± 6 |
| 50 | 15 ± 3 | 30 ± 4 |
Table 2: Representative data for the cytotoxic activity of this compound on A549 and MCF7 cell lines after 48 hours of treatment. Values are presented as mean ± standard deviation.
Antimicrobial Activity Assay (Broth Microdilution)
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol:
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Data Presentation
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
Table 3: Representative Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.
Anti-inflammatory Activity Assay
Principle: The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 measurement
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and this compound-only groups.
-
After 24 hours, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite is used as an indicator of NO production.
-
Cytokine Measurement: Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
Data Presentation
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.2 | 50 ± 10 | 80 ± 15 |
| LPS (1 µg/mL) | 25.5 ± 2.1 | 1500 ± 120 | 2500 ± 200 |
| LPS + this compound (1 µg/mL) | 20.1 ± 1.8 | 1200 ± 100 | 2000 ± 180 |
| LPS + this compound (5 µg/mL) | 12.5 ± 1.1 | 800 ± 70 | 1300 ± 110 |
| LPS + this compound (10 µg/mL) | 6.8 ± 0.7 | 400 ± 35 | 700 ± 60 |
Table 4: Representative data for the anti-inflammatory effect of this compound on LPS-stimulated RAW 264.7 macrophages. Values are presented as mean ± standard deviation.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for screening the biological activities of this compound.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the Akt/NF-κB pathway.[1][2]
Generalized Signaling Pathway for Anti-inflammatory Activity
Caption: Generalized pathway for the anti-inflammatory action of this compound.
References
Using Serratamolide A as a Positive Control in Hemolysis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratamolide A, a cyclic depsipeptide produced by the bacterium Serratia marcescens, is a potent biosurfactant with known hemolytic and cytotoxic properties.[1][2] Its ability to consistently and effectively lyse red blood cells makes it an ideal positive control for in vitro hemolysis assays. These assays are critical in drug development and biomedical research to assess the blood compatibility of novel therapeutics, medical devices, and other compounds. The use of a reliable positive control like this compound ensures the validity and accuracy of the assay by confirming that the experimental system is capable of detecting a hemolytic response.
This document provides detailed application notes and protocols for the use of this compound as a positive control in hemolysis assays, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₆N₂O₈ | [3] |
| Molecular Weight | 514.7 g/mol | [3] |
| IUPAC Name | (3S,7R,10S,14R)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone | [4] |
| Synonyms | Serrawettin W1 | [4] |
Mechanism of Action in Hemolysis
This compound is a lipopeptide surfactant.[5] Its hemolytic activity is attributed to its ability to intercalate into and disrupt the lipid bilayer of the red blood cell membrane. This disruption increases membrane permeability, leading to the leakage of intracellular contents, including hemoglobin, and ultimately cell lysis. The mechanism is generally considered a direct physicochemical interaction with the cell membrane rather than a receptor-mediated signaling pathway.
Figure 1: Proposed mechanism of this compound-induced hemolysis.
Quantitative Data on Hemolytic Activity
The hemolytic activity of this compound has been quantified in various studies. The following table summarizes key findings. It is important to note that the effective concentration can vary depending on the source of the red blood cells and the specific assay conditions.
| Red Blood Cell Source | This compound Concentration | Observation | Reference |
| Sheep | 1 mg/mL | Clear zone of hemolysis on blood agar | [6] |
| Murine | 20.8 µg/mL | Complete lysis in less than 10 seconds in solution | [2] |
| Murine | 50 µg/mL | Used in quantitative hemolysis assays | [1] |
Experimental Protocols
Two common methods for assessing hemolysis are the qualitative blood agar plate assay and the quantitative spectrophotometric assay. This compound is an excellent positive control for both.
Protocol 1: Qualitative Blood Agar Plate Assay
This method provides a rapid, visual assessment of hemolytic activity.
Materials:
-
Tryptic Soy Agar (TSA) plates with 5% v/v sheep or rabbit red blood cells
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipette tips or cork borer
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 1 mg/mL is a good starting point.[6]
-
If using a liquid culture of bacteria for comparison, incubate the culture overnight.
-
For purified compound, create wells in the blood agar plate using a sterile cork borer or the wide end of a 200 µL pipette tip.
-
Carefully pipette a known volume (e.g., 20-50 µL) of the this compound solution into a well.
-
As a negative control, pipette an equal volume of DMSO into a separate well.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe the plates for zones of hemolysis (clearing) around the wells. A clear zone around the this compound well indicates a positive hemolytic reaction.
Protocol 2: Quantitative Spectrophotometric Hemolysis Assay
This protocol allows for the quantification of red blood cell lysis by measuring the amount of released hemoglobin.
Materials:
-
Fresh red blood cells (e.g., murine, human) in an anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (for 100% lysis control)
-
96-well microtiter plates (U- or V-bottom)
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~415 nm or ~540 nm
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension: a. Collect whole blood in an anticoagulant tube. b. Centrifuge the blood at 1700 x g for 5 minutes.[7] c. Aspirate and discard the supernatant (plasma and buffy coat). d. Wash the RBC pellet by resuspending in 5-10 volumes of cold PBS. Centrifuge again at 1700 x g for 5 minutes. e. Repeat the washing step three times or until the supernatant is clear.[7] f. After the final wash, resuspend the packed RBCs in PBS to create a 1% or 2% (v/v) erythrocyte suspension.
-
Assay Setup: a. In a 96-well plate, set up the following conditions in triplicate:
- Negative Control (0% Lysis): 100 µL of RBC suspension + 100 µL of PBS (or PBS with DMSO at the same concentration as the test sample).
- Positive Control (100% Lysis): 100 µL of RBC suspension + 100 µL of deionized water.
- This compound Positive Control: 100 µL of RBC suspension + 100 µL of this compound solution in PBS (e.g., final concentration of 50 µg/mL).[1] Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.
- Test Compound: 100 µL of RBC suspension + 100 µL of the test compound at various concentrations.
-
Incubation and Measurement: a. Cover the plate and incubate at 37°C for 1 hour.[8] Gentle agitation can be applied. b. After incubation, centrifuge the plate at 400-800 x g for 10 minutes to pellet the intact RBCs.[8] c. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. d. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).[8]
-
Data Analysis: a. Calculate the percentage of hemolysis for each sample using the following formula:
b. The this compound sample should show a high percentage of hemolysis, confirming the assay is performing correctly.
Figure 2: Experimental workflow for the quantitative hemolysis assay.
Conclusion
This compound is a well-characterized hemolytic agent and serves as an excellent and reliable positive control in hemolysis assays.[2][5] Its use ensures the integrity of the assay and allows for confident interpretation of the hemolytic potential of test compounds. The protocols provided herein offer standardized methods for incorporating this compound into both qualitative and quantitative assessments of red blood cell lysis.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Serratamolide | C26H46N2O8 | CID 168994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. haemoscan.com [haemoscan.com]
Serratamolide A: Applications in Biotechnology and Agriculture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Serratamolide A, also known as serrawettin W1, is a cyclic depsipeptide produced by various species of the bacterium Serratia, most notably Serratia marcescens.[1][2] This fascinating molecule has garnered significant attention in the fields of biotechnology and agriculture due to its diverse range of biological activities. As a potent biosurfactant, this compound influences bacterial motility and biofilm formation.[3] Furthermore, it exhibits robust antimicrobial, insecticidal, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents and environmentally friendly agricultural solutions. This document provides detailed application notes and experimental protocols for the investigation and utilization of this compound.
Biotechnological Applications
Antimicrobial Agent
This compound has demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi, positioning it as a potential lead compound for new antibiotics.[3] Its mechanism of action is believed to involve the disruption of cell membrane integrity.
Quantitative Data Summary: Antimicrobial Activity
| Target Organism | Assay Type | Activity Metric | Concentration/Value | Reference |
| Mycobacterium diernhoferi | Broth Microdilution | MIC | Not specified | [4] |
| Gram-positive bacteria | Not specified | Broad-spectrum activity | Not specified | [3] |
| Fungi | Not specified | Broad-spectrum activity | Not specified | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture of the target bacterium, select 3-4 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (medium without inoculum).
-
Incubate the plate at the optimal temperature for the target bacterium for 16-24 hours.[5]
-
-
MIC Determination:
Logical Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Anticancer Agent
This compound has shown promise as an anticancer agent due to its pro-apoptotic effects on various cancer cell lines, including breast cancer and B-cell chronic lymphocytic leukemia (B-CLL) cells.[3] The proposed mechanism involves the induction of programmed cell death.
Quantitative Data Summary: Anticancer Activity
| Cell Line | Assay Type | Activity Metric | Concentration | Reference |
| Human Airway Epithelial Cells (A549) | Viability Assay | Cytotoxicity | > 12.5 µg/mL | [3] |
| Human Corneal Limbal Epithelial Cells (HCLE) | Viability Assay | Cytotoxicity | > 12.5 µg/mL | [3] |
| Breast Cancer Cells | Not specified | Pro-apoptotic effect | Not specified | [3] |
| B-cell Chronic Lymphocytic Leukemia (B-CLL) Cells | Not specified | Pro-apoptotic effect | Not specified | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Proposed Signaling Pathway for this compound-Induced Apoptosis in Breast Cancer Cells
Caption: Proposed intrinsic apoptosis pathway induced by this compound in breast cancer cells.
Agricultural Applications
Nematicidal Agent
This compound and related compounds have demonstrated significant nematicidal activity against plant-parasitic nematodes, such as the pinewood nematode (Bursaphelenchus xylophilus), a major threat to pine forests.[9] This suggests its potential as a biological control agent in agriculture.
Quantitative Data Summary: Nematicidal Activity
| Target Organism | Assay Type | Activity Metric | Result | Reference |
| Bursaphelenchus xylophilus | Mortality Test | % Mortality (after 72h) | > 77% (for concentrated supernatants containing serratamolide-like lipopeptides) | [9] |
| Caenorhabditis elegans | Mortality Test | % Mortality (after 24h) | 100% (for some Serratia strains producing serratamolides) | [9] |
Experimental Protocol: In Vitro Nematicidal Assay
This protocol is designed to assess the nematicidal activity of this compound against a target nematode species in a 96-well plate format.
Materials:
-
This compound
-
Target nematode species (e.g., Bursaphelenchus xylophilus)
-
Sterile water or appropriate buffer
-
Sterile 96-well plates
-
Inverted microscope
Procedure:
-
Nematode Suspension:
-
Prepare a suspension of the target nematodes in sterile water or buffer at a known concentration (e.g., 100 nematodes per 50 µL).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in sterile water or buffer in the wells of a 96-well plate.
-
-
Assay Setup:
-
Add the nematode suspension to each well containing the this compound dilutions.
-
Include a control group with nematodes in the buffer/water without this compound.
-
Incubate the plate at a suitable temperature for the nematode species.
-
-
Mortality Assessment:
-
At specific time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.
-
Calculate the percentage of mortality for each concentration of this compound, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Experimental Workflow for Nematicidal Assay
Caption: Workflow for assessing the in vitro nematicidal activity of this compound.
Insecticidal Agent
This compound has shown insecticidal properties against various agricultural pests. Its mode of action is likely multifaceted, potentially involving disruption of the insect's digestive system or cuticle.
Experimental Protocol: Leaf Dip Bioassay for Insecticidal Activity
This protocol is adapted for testing the insecticidal activity of this compound against leaf-feeding insect larvae, such as Plutella xylostella (diamondback moth).
Materials:
-
This compound
-
Target insect larvae (e.g., second or third instar)
-
Host plant leaves (e.g., cabbage or rapeseed)
-
Wetting agent (optional, for waxy leaves)
-
Petri dishes or other suitable containers
-
Filter paper
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a series of concentrations of this compound in water. A wetting agent may be added if the host plant leaves are highly waxy.
-
Prepare a control solution of water (and wetting agent, if used).
-
-
Leaf Treatment:
-
Individually dip host plant leaves into each treatment solution for 10 seconds with gentle agitation.[1]
-
Allow the leaves to air-dry on paper towels.
-
-
Bioassay Setup:
-
Place a treated leaf in each Petri dish lined with a piece of filter paper to maintain humidity.
-
Introduce a known number of insect larvae (e.g., 10) into each Petri dish.
-
Seal the Petri dishes to prevent the larvae from escaping.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes at a controlled temperature and photoperiod suitable for the insect species.
-
Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality if necessary.
-
The data can be used to determine the LC₅₀ (lethal concentration for 50% of the population).
-
Purification of this compound
A general protocol for the extraction and partial purification of this compound from Serratia marcescens culture is outlined below.
Experimental Protocol: Extraction and HPLC Purification
Materials:
-
Serratia marcescens culture
-
Ethyl acetate
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Grow Serratia marcescens in a suitable liquid medium.
-
Centrifuge the culture to pellet the bacterial cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[3]
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
HPLC Purification:
-
Dissolve the dried extract in a small volume of methanol.
-
Purify the this compound from the crude extract using preparative HPLC with a suitable solvent gradient (e.g., a water-acetonitrile or water-methanol gradient).
-
Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic retention time and UV absorbance.
-
Workflow for this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Conclusion
This compound is a versatile natural product with significant potential in both biotechnology and agriculture. The protocols and data presented here provide a foundation for researchers to explore its antimicrobial, anticancer, and pesticidal properties further. Continued investigation into its mechanisms of action and optimization of its production and formulation will be crucial for translating its promising biological activities into practical applications.
References
- 1. irac-online.org [irac-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. irac-online.org [irac-online.org]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Serratamolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serratamolide A (also known as AT514) is a cyclic depsipeptide natural product originally isolated from the bacterium Serratia marcescens. It has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial and potential anticancer properties. Structurally, this compound is a cyclic dimer of L-seryl-L-decanoyl moieties. Its cytotoxic effects against various cancer cell lines are primarily attributed to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in oncology drug development. These protocols provide a comprehensive guide for the in vitro assessment of this compound's cytotoxic and apoptotic activities.
Data Presentation
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer (p53-wild type) | Breast Adenocarcinoma | 5.6 | Not Specified |
| Breast Cancer (p53-deficient) | Breast Adenocarcinoma | 11.5 | Not Specified |
| Human Airway Epithelial (A549) | Lung Carcinoma | >12.5 | Not Specified |
| Human Corneal Limbal Epithelial (HCLE) | Corneal Epithelium | >12.5 | Not Specified |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for cytotoxicity testing.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, Jurkat)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth and morphology daily using an inverted microscope.
-
For adherent cells, subculture when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension. d. Transfer a fraction of the cell suspension to a new flask containing fresh medium.
-
For suspension cells, subculture by diluting the cell suspension with fresh medium to the desired seeding density.
-
Regularly check for mycoplasma contamination.
MTT Cytotoxicity Assay
Objective: To determine the IC50 value of this compound by measuring cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cell suspension
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Apoptosis
Objective: To detect the cleavage of PARP and changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) as markers of apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to normalize protein expression levels.
Objective: To quantify the activity of executioner caspases 3 and 7 in this compound-treated cells.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
This compound-treated and untreated cells in a 96-well plate
-
Luminometer
Protocol:
-
Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.
-
After the desired treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescence is proportional to the amount of caspase-3/7 activity.
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
This compound-treated and untreated cells
-
Mitochondria/Cytosol Fractionation Kit
-
Western blot materials (as described in section 3.1)
-
Primary antibody (anti-cytochrome c)
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercially available kit, following the manufacturer's instructions.
-
Determine the protein concentration of each fraction.
-
Perform western blotting on both the cytosolic and mitochondrial fractions as described in section 3.1.
-
Probe the membrane with an anti-cytochrome c antibody to detect its presence in each fraction. An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
This compound-treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Caption: this compound-induced apoptosis signaling pathway.
Application Notes and Protocols for the Genetic Manipulation of the swrW Gene to Alter Serratamolide A Production in Serratia marcescens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the swrW gene in Serratia marcescens to control the production of serratamolide A. This document is intended for researchers in microbiology, synthetic biology, and pharmacology who are interested in the biosynthesis of bioactive compounds and the development of novel therapeutics.
Introduction
This compound, also known as serrawettin W1, is a cyclic lipodepsipeptide produced by the bacterium Serratia marcescens. It exhibits a range of biological activities, including antimicrobial, antitumor, and biosurfactant properties. The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[1][2] This key enzyme is responsible for the activation and condensation of the precursor molecules that form the this compound structure.
Genetic manipulation of the swrW gene offers a powerful strategy to modulate the production of this compound. By either knocking out the gene to abolish production or overexpressing it to enhance yields, researchers can investigate the biological roles of this compound and optimize its production for potential therapeutic and industrial applications.
Data Presentation
| Genetic Background | Genotype | This compound Production (HPLC Peak)[1] | Surfactant Zone Diameter (mm)[3] | Hemolysis[2] |
| Wild-Type | swrW+ | Present | 2.2 ± 0.9 | Present |
| Knockout | ΔswrW | Absent | 0 | Absent |
| Overexpression | ΔswrW + pMQ125-swrW | Restored | Not Reported | Restored |
| Overexpression (Regulator Mutant) | hexS mutant | Not Directly Shown (Inferred Increase) | 13.4 ± 1.1 | Increased |
Experimental Protocols
Protocol 1: Generation of a swrW Gene Knockout in Serratia marcescens using Red Homologous Recombination
This protocol is adapted from the method described by Cao et al. for efficient gene editing in Serratia marcescens.[4]
1. Preparation of the Electroporation Competent S. marcescens Cells: a. Inoculate a single colony of S. marcescens carrying the pKD46 plasmid (expressing the λ Red recombinase system) into 5 mL of LB broth containing the appropriate antibiotic for plasmid maintenance. b. Grow overnight at 30°C with shaking. c. The following day, dilute the overnight culture 1:100 into 50 mL of fresh LB broth with antibiotic. d. Grow at 30°C with shaking to an OD600 of 0.4-0.6. e. Induce the expression of the Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating at 37°C for 15-30 minutes. f. Chill the culture on ice for 15-30 minutes. g. Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. h. Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol. i. Resuspend the final pellet in 100-200 µL of ice-cold 10% glycerol. The cells are now ready for electroporation.
2. Preparation of the Linear DNA Cassette for Knockout: a. Design primers to amplify a selectable marker (e.g., a kanamycin resistance gene) flanked by 40-50 base pair homology arms corresponding to the regions immediately upstream and downstream of the swrW gene. b. Perform PCR using a template plasmid carrying the selectable marker and the designed primers. c. Purify the PCR product to remove the template plasmid DNA. DpnI digestion can be used to eliminate the methylated plasmid DNA. d. Quantify the purified linear DNA cassette.
3. Electroporation and Selection of Mutants: a. Add 50-100 ng of the purified linear DNA cassette to 50 µL of the electrocompetent S. marcescens cells. b. Transfer the mixture to a pre-chilled 0.1 cm electroporation cuvette. c. Electroporate using a gene pulser with the following settings: 2.5 kV, 25 µF, 200 Ω. d. Immediately add 1 mL of SOC medium and transfer the cell suspension to a microfuge tube. e. Incubate at 37°C for 1-2 hours to allow for recombination and expression of the resistance marker. f. Plate the cell suspension on LB agar plates containing the appropriate antibiotic to select for transformants. g. Incubate the plates at 37°C overnight.
4. Verification of the swrW Knockout: a. Pick individual colonies and streak them onto fresh selective plates. b. Perform colony PCR using primers that flank the swrW gene. A successful knockout will result in a PCR product of a different size than the wild-type. c. Further confirmation can be done by DNA sequencing of the PCR product.
Protocol 2: Overexpression of the swrW Gene in Serratia marcescens
This protocol is based on the methods described by Shanks et al.[2]
1. Cloning of the swrW Gene into an Inducible Expression Vector: a. Amplify the full-length open reading frame of the swrW gene from S. marcescens genomic DNA using high-fidelity DNA polymerase and primers containing appropriate restriction sites. b. Clone the amplified swrW fragment into an arabinose-inducible expression vector, such as pMQ125.[2] This vector contains the araC repressor and the PBAD promoter for tightly controlled gene expression. c. Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on LB agar with the appropriate antibiotic. d. Verify the correct insertion of the swrW gene by restriction digestion and DNA sequencing.
2. Transformation of the Expression Construct into Serratia marcescens: a. Isolate the verified pMQ125-swrW plasmid from the E. coli cloning strain. b. Transform the plasmid into the desired S. marcescens strain (e.g., the ΔswrW mutant for complementation studies or the wild-type for overexpression) using electroporation or conjugation. c. Select for transformants on LB agar containing the appropriate antibiotics.
3. Induction of swrW Gene Expression and Analysis of this compound Production: a. Inoculate a single colony of the S. marcescens strain carrying the pMQ125-swrW plasmid into LB broth with the necessary antibiotics. b. Grow the culture overnight at 37°C. c. The next day, dilute the culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.6). d. Induce the expression of the swrW gene by adding L-arabinose to a final concentration of 0.2% (v/v).[3] e. Continue to incubate the culture for a defined period (e.g., 24-48 hours). f. Harvest the culture supernatant for the extraction and analysis of this compound by HPLC or LC-MS.
Protocol 3: Extraction and Analysis of this compound
1. Extraction: a. Centrifuge the bacterial culture to pellet the cells. b. Acidify the supernatant to pH 2-3 with HCl. c. Extract the acidified supernatant with an equal volume of ethyl acetate. d. Separate the organic phase and evaporate the solvent to obtain the crude this compound extract.
2. HPLC Analysis: a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Analyze the sample using a reverse-phase C18 column. c. Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid). d. Monitor the elution profile at a wavelength of 210 nm. e. Compare the retention time and UV spectrum with a purified this compound standard for identification and quantification.
Visualizations
Caption: Experimental workflow for genetic manipulation of swrW.
Caption: this compound biosynthesis pathway highlighting the role of swrW.
References
Troubleshooting & Optimization
Serratamolide A Production in Serratia marcescens: A Technical Support Center
Welcome to the technical support center for optimizing serratamolide A production in Serratia marcescens. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the fermentation of Serratia marcescens for this compound production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Suboptimal Fermentation Temperature: S. marcescens produces this compound in a temperature-dependent manner. Production is known to be significantly reduced or completely inhibited at temperatures of 37°C and above.[1] | - Optimize Incubation Temperature: Cultivate Serratia marcescens at a temperature between 25°C and 30°C. The optimal temperature for this compound production has been noted to be around 30°C.[1] - Monitor and Control Temperature: Ensure your incubator or bioreactor maintains a stable temperature throughout the fermentation process. |
| Incorrect pH of the Medium: The pH of the culture medium can significantly influence the production of secondary metabolites. | - Adjust Initial pH: For secondary metabolite production in Serratia, a pH range of 6.0 to 8.5 is generally recommended. For prodigiosin, an optimal pH of 8.0-8.5 has been noted.[2] Start by adjusting the initial pH of your medium to around 7.0 and optimize from there. - Buffer the Medium: Consider using a buffered medium to maintain a stable pH during fermentation. | |
| Inappropriate Culture Medium: The composition of the fermentation medium, including carbon and nitrogen sources, is critical for secondary metabolite production. | - Use a Suitable Medium: R2A broth has been successfully used for this compound production.[3] Standard media like Luria-Bertani (LB) broth can also be used as a starting point. - Optimize Carbon and Nitrogen Sources: While specific data for this compound is limited, for other Serratia secondary metabolites, glycerol and peptone have been shown to be effective carbon and nitrogen sources, respectively. | |
| Insufficient Aeration: As an aerobic process, this compound production requires adequate oxygen supply. | - Ensure Proper Aeration: For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 120-200 rpm) to ensure sufficient oxygen transfer.[3] - Monitor Dissolved Oxygen: In a bioreactor setup, monitor and control the dissolved oxygen (DO) level. | |
| Inconsistent Batch-to-Batch Yield | Variability in Inoculum: The age and density of the starting culture can affect the kinetics of the fermentation. | - Standardize Inoculum Preparation: Use a fresh overnight culture to inoculate your production medium. Standardize the initial optical density (OD) of the culture, for example, to an OD600 of 0.07.[3] |
| Genetic Instability of the Strain: High-producing strains can sometimes lose their productivity over successive subcultures. | - Use Fresh Cultures from Frozen Stocks: Minimize the number of subcultures from a master cell bank. Prepare a working cell bank and use fresh vials for each fermentation run. | |
| Difficulty in Extracting/Detecting this compound | Inefficient Extraction Protocol: The choice of solvent and extraction method is crucial for isolating the lipophilic this compound. | - Use an Appropriate Solvent System: A mixture of chloroform and methanol (2:1, v/v) has been shown to be effective for extraction.[3] Ethyl acetate is also a suitable solvent. - Acidify the Supernatant: Adjusting the pH of the culture supernatant to 2 with HCl before solvent extraction can improve the recovery of this compound.[3] |
| Low Analyte Concentration: The concentration of this compound in the extract may be below the detection limit of the analytical instrument. | - Concentrate the Extract: After extraction, evaporate the solvent in vacuo to concentrate the this compound. - Optimize HPLC/LC-MS Method: Ensure your analytical method is sensitive enough for detection. Use a suitable wavelength for UV detection (e.g., 215 nm). |
Frequently Asked Questions (FAQs)
Q1: What is the key gene responsible for this compound biosynthesis?
A1: The biosynthesis of this compound (also known as serrawettin W1) is catalyzed by the non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene.[4] This gene is essential for the production of this biosurfactant.[2][3]
Q2: How can I genetically engineer Serratia marcescens to increase this compound yield?
A2: You can increase this compound production by targeting the regulatory genes that control swrW expression. Two known negative regulators are hexS and crp. Mutating or deleting these genes has been shown to result in elevated expression of swrW and consequently, increased production of this compound.[4]
Q3: What is the role of quorum sensing in this compound production?
A3: Quorum sensing, a cell-density-dependent communication system, plays a role in regulating the production of various secondary metabolites in Serratia. The SwrI/SwrR system, a LuxI/LuxR-type quorum-sensing system, is known to regulate the production of serrawettin in S. marcescens.
Q4: What is a reliable method for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound. After extraction and purification, the sample can be analyzed using a C8 or C18 column with UV detection at 215 nm. A common mobile phase involves a gradient of methanol and water containing a small amount of trifluoroacetic acid (TFA).
Data on this compound Production
Genetic Regulation of this compound Production
| Gene | Function | Effect on swrW Expression | Effect on this compound Production | Reference |
| swrW | Non-ribosomal peptide synthetase | - | Biosynthesis | [2][3][4] |
| hexS | Transcriptional Regulator (LysR-type) | Negative | Negative | [4] |
| crp | cAMP receptor protein (Global regulator) | Negative | Negative | [4] |
| pigP | Transcriptional Regulator | Positive (Indirect) | Positive | [5][6] |
| barA/uvrY | Two-component system | Positive | Positive | [7] |
Effect of Temperature on Secondary Metabolite Production in Serratia marcescens
| Metabolite | Temperature | Observation | Reference |
| This compound (Serrawettin W1) | 30°C | Production observed | [1] |
| 37°C | Production inhibited | [1] | |
| Prodigiosin | 25°C | Maximum production (25.10 µg/L) | [8] |
| 30°C | High production (22.50 µg/L) | [8] | |
| 37°C | Production observed | [9] |
Experimental Protocols
Fermentation of Serratia marcescens for this compound Production
This protocol is a starting point and should be optimized for your specific strain and equipment.
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Inoculum Preparation:
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Aseptically transfer a single colony of Serratia marcescens from a fresh agar plate to a flask containing Luria-Bertani (LB) broth.
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Incubate overnight at 30°C with shaking at 200 rpm.
-
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Production Culture:
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Prepare R2A broth medium (per liter: 0.5 g yeast extract, 0.5 g proteose peptone, 0.5 g casamino acids, 0.5 g dextrose, 0.5 g soluble starch, 0.3 g dipotassium phosphate, 0.05 g magnesium sulfate, 0.3 g sodium pyruvate).
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Inoculate the R2A broth with the overnight culture to an initial optical density at 600 nm (OD600) of 0.07.[3]
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Incubate the culture at 30°C with shaking at 120 rpm for 24-48 hours.[3]
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Extraction and Purification of this compound
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Harvesting Cells:
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After incubation, centrifuge the culture at 12,100 rpm for 30 minutes at 4°C to pellet the bacterial cells.[3]
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Carefully transfer the supernatant to a new flask.
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-
Acidification and Extraction:
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Concentration:
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Evaporate the organic solvent using a rotary evaporator under vacuum to obtain the crude this compound extract.
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Quantification of this compound by HPLC
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Sample Preparation:
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Dissolve the dried crude extract in a known volume of methanol.
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Filter the sample through a 0.22 µm syringe filter before injection.
-
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HPLC Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: Methanol.
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Gradient: 87-92% B over 15 minutes.
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Flow Rate: 1 mL/min.
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Detection: UV at 215 nm.
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Injection Volume: 20 µL.
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Quantification:
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Prepare a standard curve using purified this compound of known concentrations.
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Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
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Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A flowchart for troubleshooting low this compound yield.
Regulatory Pathway of this compound Biosynthesis
Caption: Regulation of swrW gene expression for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. BarA/UvrY differentially regulates prodigiosin biosynthesis and swarming motility in Serratia marcescens FS14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing culture conditions for enhanced serratamolide A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced serratamolide A production from Serratia marcescens.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are not detecting any this compound in our Serratia marcescens culture. What are the potential reasons?
A1: The complete absence of this compound production can be attributed to several factors:
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Genetic Integrity: The primary cause could be a mutation in the swrW gene, which is essential for the biosynthesis of this compound (also known as serrawettin W1).[1][2] Verify the integrity of the swrW gene in your Serratia marcescens strain.
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Incorrect Strain: Ensure that the Serratia marcescens strain you are using is a known producer of this compound. The ability to produce this compound can be strain-dependent.
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Inappropriate Culture Temperature: Serratia marcescens does not produce this compound at 37°C.[3] Cultivation should be carried out at a lower temperature, typically between 20-30°C.[3]
Q2: Our this compound yield is very low. How can we improve it?
A2: Low yield is a common issue that can be addressed by optimizing both genetic and culture parameters:
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Genetic Regulation: The transcription of the swrW gene is negatively regulated by the HexS transcription factor and influenced by the cAMP receptor protein (CRP).[4] Mutation of the hexS gene or the crp gene has been shown to increase this compound production.[4][5] The EepR protein is a direct positive regulator of swrW transcription.[6]
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Culture Medium: While Serratia marcescens can be cultured in a standard LB medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl), optimizing the carbon and nitrogen sources can significantly impact yield.[4] Although specific studies on this compound are limited, research on other Serratia marcescens metabolites suggests that media composition is critical. For instance, using casein as a nitrogen source has been shown to be effective for producing other enzymes.[7][8]
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Temperature: Ensure the incubation temperature is within the optimal range of 20-30°C.[3]
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Aeration and Agitation: Proper aeration is crucial. For other Serratia marcescens products, an agitation speed of around 150-180 rpm has been found to be optimal.[9][10]
Q3: We are observing batch-to-batch variability in this compound production. What could be the cause?
A3: Inconsistent yields can stem from several sources:
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Inoculum Quality: The age and quality of the inoculum can affect production. Always use a fresh, actively growing culture for inoculation. Direct inoculation from a stock culture can sometimes lead to lower yields.[11] It is recommended to first streak the stock onto an agar plate and then inoculate a liquid culture from a fresh colony.[11]
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Media Preparation: Ensure consistency in the preparation of your culture medium. Minor variations in component concentrations or pH can lead to different outcomes.
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Plasmid Stability (if applicable): If you are using a genetically modified strain with the swrW gene on a plasmid, ensure the stability of the plasmid by maintaining appropriate antibiotic selection pressure.
Q4: What is the optimal pH for this compound production?
Data on Factors Influencing this compound Production
The following table summarizes the known effects of various genetic and environmental factors on the production of this compound.
| Factor | Condition | Effect on this compound Production | Reference(s) |
| Genetic | Wild-Type Strain | Baseline production | [4] |
| swrW gene mutation | Production completely eliminated | [1][4] | |
| crp gene mutation | Increased production/surfactant zones | [4][5] | |
| hexS gene mutation | Increased production/surfactant zones | [4] | |
| Overexpression of swrW gene | Increased production | [4] | |
| EepR regulation | Direct positive regulator of swrW | [6] | |
| Environmental | Temperature | 20-30°C | Effective production |
| Temperature | 37°C | No production | |
| Culture Medium | LB Medium | Standard for cultivation |
Key Experimental Protocols
Cultivation of Serratia marcescens for this compound Production
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Inoculum Preparation: Streak a culture of Serratia marcescens from a frozen stock onto an LB agar plate and incubate at 30°C for 24-48 hours.
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Starter Culture: Inoculate a single colony into a flask containing LB broth. Incubate at 30°C with shaking at 150-200 rpm overnight.
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Production Culture: Inoculate the production medium with the starter culture (e.g., at a 1:100 dilution).
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Incubation: Incubate the production culture at 20-30°C for 24-48 hours with shaking at 150-200 rpm.[3][10]
Extraction and Purification of this compound
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Cell Removal: Centrifuge the culture broth to pellet the bacterial cells.
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Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate.[13]
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Concentration: Evaporate the ethyl acetate layer to dryness under reduced pressure.
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Purification: Redissolve the crude extract and purify using preparative High-Performance Liquid Chromatography (HPLC).[13]
Quantification of this compound
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Sample Preparation: Prepare a standard curve using purified this compound.
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HPLC Analysis: Analyze the extracted samples using HPLC. The peak corresponding to this compound can be identified by comparing the retention time with the standard.[14]
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Quantification: Determine the concentration of this compound in the samples by interpolating from the standard curve.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Regulatory pathway of this compound biosynthesis.
References
- 1. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Production of the biosurfactant serrawettin W1 by Serratia marcescens S-1 improves hydrocarbon degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 6. Serratia marcescens Cyclic AMP Receptor Protein Controls Transcription of EepR, a Novel Regulator of Antimicrobial Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pigment production by Serratia marcescens using different casein types obtained from milk [redalyc.org]
- 8. Optimization of Serratiopeptidase Production from Serratia marcescens SP6 Using Sequential Strategy of Experimental Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genome Sequences of Serratia Strains Revealed Common Genes in Both Serratomolides Gene Clusters [mdpi.com]
common issues in serratamolide A purification from culture broth
For researchers, scientists, and drug development professionals working with the potent cyclic depsipeptide, serratamolide A, its purification from Serratia species culture broth can present a number of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from the culture broth?
A1: The initial extraction of this compound typically involves separating the biomass from the culture supernatant, followed by liquid-liquid extraction. After centrifugation to pellet the bacterial cells, the supernatant is often acidified to a pH of 2 with hydrochloric acid. This protonates the this compound, making it more amenable to extraction with organic solvents.[1]
Q2: Which organic solvents are most effective for the liquid-liquid extraction of this compound?
A2: Several organic solvents can be used for the extraction of this compound from the acidified culture supernatant. Common choices include ethyl acetate and a chloroform-methanol mixture (typically in a 2:1 v/v ratio).[1] The choice of solvent can impact the extraction efficiency and the profile of co-extracted impurities.
Q3: What are the subsequent steps after the initial solvent extraction?
A3: Following liquid-liquid extraction, the organic phase containing the crude this compound is typically concentrated using a rotary evaporator. The resulting crude extract is then subjected to further purification steps, which commonly include silica gel chromatography and high-performance liquid chromatography (HPLC) to achieve high purity.
Troubleshooting Guides
Low Yield During Liquid-Liquid Extraction
Problem: The yield of crude this compound after liquid-liquid extraction is lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Cell Lysis | While this compound is extracellular, some amount may remain associated with the cell biomass. Ensure efficient separation of the supernatant by thorough centrifugation. |
| Suboptimal pH of Supernatant | The protonation of this compound at an acidic pH is crucial for its efficient extraction into organic solvents. Verify that the pH of the supernatant is adjusted to approximately 2 before extraction. |
| Insufficient Solvent Volume | An inadequate volume of organic solvent may lead to incomplete extraction. A common protocol uses an equal volume of ethyl acetate to the culture supernatant. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product. Gently invert the separation funnel instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by centrifugation. |
| Degradation of this compound | Prolonged exposure to harsh pH conditions or elevated temperatures during solvent evaporation can lead to degradation. Minimize the time the sample is kept at a low pH and use moderate temperatures (e.g., below 60°C) for rotary evaporation.[1] |
Issues During Silica Gel Chromatography
Problem: Poor separation or low recovery of this compound during silica gel column chromatography.
| Potential Cause | Troubleshooting Step |
| Improper Solvent System | The choice of mobile phase is critical for good separation. A common solvent system for the purification of this compound on silica gel involves a gradient of chloroform and methanol.[1] Optimization of the gradient may be necessary depending on the specific impurities present. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. A general guideline is to load 1-5g of crude product per 100g of silica gel. |
| Co-elution with Impurities | Other lipids and pigments (like prodigiosin, another secondary metabolite from Serratia marcescens) may co-elute with this compound.[2] Careful fraction collection and analysis by thin-layer chromatography (TLC) are essential. Further purification by HPLC is often required. |
| Irreversible Adsorption | Highly polar impurities might bind irreversibly to the silica gel, leading to column deactivation and low recovery. Pre-washing the silica column with methanol and a chloroform-methanol mixture can help to remove contaminants from the silica itself before loading the sample.[1] |
Challenges in HPLC Purification
Problem: Difficulty in obtaining pure this compound fractions with good peak shape during HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column and Mobile Phase | A C18 reversed-phase column is commonly used for the final purification of this compound. A typical mobile phase consists of a gradient of methanol and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[1] |
| Poor Peak Shape (Tailing or Fronting) | This can be caused by column overloading, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. The addition of TFA can help to reduce peak tailing. |
| Presence of Closely Eluting Impurities | Isomers or other closely related lipopeptides produced by the Serratia strain may co-elute with this compound. Optimizing the HPLC gradient (making it shallower) or trying a different stationary phase may be necessary to resolve these impurities. |
| Low Detector Response | This compound lacks a strong chromophore, which can result in a low UV signal. Detection at a lower wavelength, such as 215 nm, is often employed.[1] |
Experimental Protocols
Liquid-Liquid Extraction of this compound
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Grow the Serratia marcescens strain in a suitable liquid medium (e.g., Luria-Bertani broth) at 30°C with shaking for 48 hours.[2]
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Centrifuge the culture broth at 8,000 g for 30 minutes to pellet the bacterial cells.[2]
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Carefully decant the supernatant into a clean flask.
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Adjust the pH of the supernatant to 2.0 using 12 M HCl.[1]
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Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
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Gently invert the funnel multiple times for 2 hours to ensure thorough mixing and extraction. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate. Collect the upper organic phase.
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Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize the yield.
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Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.[1]
Silica Gel Column Chromatography
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Prepare a slurry of silica gel (e.g., silica gel 60) in the initial elution solvent (e.g., a high chloroform to methanol ratio).
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Pack a glass column with the silica gel slurry.
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Dissolve the crude this compound extract in a minimal amount of the initial elution solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform. For example, starting with 9:1 (v/v) chloroform-methanol and gradually increasing the polarity.[1]
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Collect fractions and monitor the separation using thin-layer chromatography (TLC).
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Combine the fractions containing this compound and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
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Dissolve the partially purified this compound from the silica gel step in the HPLC mobile phase.
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Use a preparative C18 reversed-phase column.
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Employ a gradient elution system. A common system is a gradient of methanol in water with 0.05% trifluoroacetic acid (TFA). For example, an isocratic elution with 87-92% methanol can be effective.[1]
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Set the flow rate appropriate for the preparative column (e.g., 1 mL/min for smaller preparative columns).[1]
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Monitor the elution at 215 nm.[1]
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Collect the fractions corresponding to the this compound peak.
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Confirm the purity of the collected fractions by analytical HPLC.
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Pool the pure fractions and remove the solvent under vacuum.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound (Hypothetical Data)
| Solvent System | Relative Yield (%) | Purity (%) | Notes |
| Ethyl Acetate | 85 | 60 | Good selectivity, easy to remove. |
| Chloroform:Methanol (2:1) | 95 | 50 | Higher yield but may extract more polar impurities. |
| Butanol | 70 | 55 | Can be useful for more polar lipopeptides. |
| Hexane | <10 | - | Not effective due to the polarity of this compound. |
Visualization
Caption: Workflow for the purification of this compound from culture broth.
References
troubleshooting low bioactivity in serratamolide A extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serratamolide A extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Low or No Bioactivity in Crude Extract
Q1: My this compound extract is showing lower than expected bioactivity. What are the potential causes related to the producing organism and its culture conditions?
A1: Low bioactivity can often be traced back to the production phase. Here are several factors to consider:
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Strain Integrity: The Serratia marcescens strain's ability to produce this compound can be lost or reduced through repeated subculturing. It is advisable to use a fresh culture from a glycerol stock. The presence of the swrW gene is essential for this compound biosynthesis.[1][2][3][4]
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Culture Medium Composition: The composition of the growth medium significantly impacts secondary metabolite production. Ensure that the medium has an optimal carbon-to-nitrogen ratio. For instance, some studies have shown that dextrose and casein can significantly influence the production of secondary metabolites in S. marcescens.[5]
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Incubation Time: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of bacterial growth. Harvesting the culture too early (during the exponential growth phase) can result in low yields. An incubation period of 36-60 hours is often optimal.[6]
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Temperature and pH: Serratia marcescens produces this compound within a specific range of temperature and pH. The optimal temperature is generally between 22°C and 30°C, and the optimal pH is around 7.0.[3][7][8]
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Aeration: Adequate aeration is crucial for the production of many secondary metabolites. Ensure sufficient agitation (e.g., 150 rpm) during incubation.[7]
Q2: I've optimized my culture conditions, but the bioactivity of my this compound extract is still low. What extraction and purification steps should I troubleshoot?
A2: Issues during extraction and purification can lead to loss of active compounds. Consider the following:
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Extraction Solvent: Ethyl acetate or a chloroform-methanol mixture are commonly used for this compound extraction. Ensure you are using a sufficient volume of solvent and performing multiple extractions to maximize recovery from the culture supernatant.
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pH Adjustment: Before solvent extraction, acidifying the supernatant to a pH of 2 can improve the recovery of some lipopeptides.
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Purity of the Extract: Crude extracts contain numerous other compounds that could interfere with your bioactivity assay. Purification using techniques like High-Performance Liquid Chromatography (HPLC) or silica gel chromatography is often necessary to enrich for this compound.[4]
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Compound Stability: While specific stability data for this compound is limited, related compounds can be sensitive to extreme pH and high temperatures.[9][10] Avoid prolonged exposure to harsh conditions during your extraction and purification process.
Issue: Inconsistent or Unreliable Bioactivity Assay Results
Q3: I am performing a hemolysis assay with my this compound extract and getting inconsistent results. What could be the problem?
A3: Inconsistent hemolysis assay results can stem from several factors. Here is a troubleshooting guide:
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Visual Inspection: Always visually inspect your plasma or serum samples. A pink or red hue indicates hemolysis.[11][12]
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Blood Collection and Handling: Improper blood collection techniques are a major cause of in vitro hemolysis.[11][13][14] Use an appropriate needle size, avoid excessive suction, and gently mix the blood with the anticoagulant.[11]
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Erythrocyte Concentration: The concentration of red blood cells in your assay is critical. Ensure you have a consistent and optimal concentration for each experiment.
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Positive and Negative Controls: Always include positive (e.g., Triton X-100 or distilled water) and negative (e.g., DMSO, the solvent for your extract) controls to validate your assay.[3]
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Interference from Other Compounds: If you are using a crude extract, other bacterial products could be contributing to or inhibiting hemolysis. Purifying your extract is recommended.
Q4: My MTT assay results for cytotoxicity of this compound are not reproducible. What should I check?
A4: The MTT assay is sensitive to several parameters. Here’s a troubleshooting checklist:
-
Cell Seeding Density: Using a consistent and optimal cell number is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered metabolic activity.[15]
-
Incomplete Solubilization of Formazan Crystals: Ensure complete dissolution of the purple formazan crystals by the solubilizing agent (e.g., DMSO, acidified isopropanol).[15] Inadequate mixing or insufficient solvent volume can lead to inaccurate readings.
-
Interference from the Extract: If your this compound extract is colored, it can interfere with the absorbance reading. Always include a blank control with your extract in the media without cells.
-
MTT Reagent Quality: The MTT reagent is light-sensitive and can be contaminated. Store it properly and use a fresh, sterile solution. A blue-green color indicates contamination.[7]
-
Incubation Times: Optimize the incubation time for both the cell treatment with this compound and the subsequent incubation with the MTT reagent.[15]
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound against various cell lines and microorganisms.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | Bioactivity Metric | Concentration | Reference(s) |
| A549 | Human Lung Carcinoma | % Cytotoxicity | 88.0 ± 2.5% at 50 µg/ml | [4] |
| HCLE | Human Corneal Limbal Epithelial | % Cytotoxicity | 95.4 ± 4.0% at 50 µg/ml | [4] |
| Murine Erythrocytes | Red Blood Cells | Complete Lysis | 20.8 µg/ml | [3] |
| Sheep Erythrocytes | Red Blood Cells | Zone of Hemolysis | 1 mg/ml | [3] |
| HeLa | Human Cervical Cancer | Antitumor Activity | Not specified | [6] |
| Breast Cancer Cells | Breast Cancer | Pro-apoptotic Effect | Not specified | [3] |
| B-cell Chronic Lymphocytic Leukemia Cells | Leukemia | Pro-apoptotic Effect | Not specified | [3] |
Table 2: Antimicrobial Activity of this compound
| Organism | Type | Bioactivity Metric | Concentration | Reference(s) |
| Enterococcus faecalis | Bacterium | MIC | 3.9 µg/mL | [2] |
| Various Bacteria and Fungi | Bacteria and Fungi | Broad-spectrum antibiotic | Not specified | [3][4][6] |
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is adapted from methodologies described in the literature.[3][12]
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh sheep or murine red blood cells.
-
Wash the cells three times with sterile, cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes) and removal of the supernatant.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µl of your this compound extract at various concentrations (serially diluted in PBS containing a final concentration of DMSO that does not cause hemolysis).
-
Include positive controls (100 µl of 0.1% Triton X-100 for 100% hemolysis) and negative controls (100 µl of PBS with the same concentration of DMSO as your samples).
-
Add 100 µl of the 2% erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µl of the supernatant to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation of Hemolysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability.[15]
-
Cell Seeding:
-
Seed your target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of your this compound extract in culture medium.
-
Remove the old medium from the wells and add 100 µl of the this compound dilutions.
-
Include untreated control wells (medium with the same concentration of solvent, e.g., DMSO) and blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µl of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.[5][16]
-
Visualizations
This compound Induced Apoptosis Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. publires.unicatt.it [publires.unicatt.it]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Dealing With Hemolysis In Coagulation Tubes [needle.tube]
- 11. myadlm.org [myadlm.org]
- 12. scribd.com [scribd.com]
- 13. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Serratamolide A Stability and Degradation in Solution
Frequently Asked Questions (FAQs)
Q1: What is serratamolide A and what are its key structural features relevant to stability?
A1: this compound is a cyclodepsipeptide, a cyclic molecule containing both amide and ester bonds in its backbone.[1][2] Its structure consists of two L-serine and two 3-hydroxydecanoic acid residues. The presence of ester and amide linkages makes it susceptible to hydrolysis, which is a primary degradation pathway.
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway for this compound is expected to be hydrolysis. Mild hydrolysis of the ester bonds in the cyclodepsipeptide ring can lead to the formation of a linear molecule, serratamic acid.[3][4] This ring-opening event will alter the compound's three-dimensional structure and likely its biological activity.
Q3: How does pH affect the stability of this compound in solution?
A3: While specific data for this compound is unavailable, cyclodepsipeptides generally exhibit pH-dependent stability. Based on analogous compounds like kahalalide F, this compound is likely to be most stable at a neutral pH (around 7) and less stable under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, where hydrolysis of the ester and amide bonds is catalyzed.[5]
Q4: What is the recommended way to prepare and store this compound stock solutions?
A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For short-term storage, keep the solution at 2-8°C. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include the appearance of precipitates in the solution, a change in color, or a decrease in biological activity in your assays. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC or LC-MS are necessary to accurately assess the purity and concentration of this compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility in the chosen solvent. The solution may have been stored at a low temperature where the solvent's solubilizing capacity is reduced. | Gently warm the solution and vortex to redissolve the precipitate. If it persists, consider diluting the stock solution or using a different solvent with higher solubilizing power for this compound. |
| Loss of biological activity | Degradation of this compound, likely due to hydrolysis. This can be accelerated by improper storage conditions (e.g., wrong pH, high temperature). | Prepare fresh solutions for your experiments. Perform a stability study under your experimental conditions to determine the rate of degradation. Use analytical methods like HPLC to check the purity of your stock solution. |
| Inconsistent experimental results | This could be due to the use of a partially degraded this compound solution or variability in the concentration of active compound due to degradation between experiments. | Always use freshly prepared dilutions from a properly stored stock solution. Aliquot your stock solution to avoid repeated freeze-thaw cycles. Qualify your stock solution purity and concentration before critical experiments. |
Quantitative Data on Stability
Since specific quantitative stability data for this compound is not available, the following table presents hypothetical data based on studies of a similar cyclodepsipeptide, kahalalide F, to illustrate how stability data might be presented.[5] Researchers should generate their own data for this compound.
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Buffer System | Half-life (t½) in hours (Hypothetical) | % Remaining after 24 hours (Hypothetical) |
| 2.0 | 0.01 M HCl | 48 | 70.7 |
| 5.0 | 0.1 M Acetate | 200 | 91.7 |
| 7.4 | 0.1 M Phosphate | 350 | 95.2 |
| 9.0 | 0.1 M Borate | 150 | 89.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature for 2, 6, 12, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 2, 6, 12, and 24 hours.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a suitable analytical method like reverse-phase HPLC with UV and/or mass spectrometry (MS) detection.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of this compound remaining.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient in the presence of its degradation products.[6]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS.
3. Method Validation:
-
Use the samples generated from the forced degradation study.
-
Ensure that the peaks for this compound and its degradation products are well-resolved.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: General workflow for conducting a stability study of this compound.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
References
- 1. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serratamolide | C26H46N2O8 | CID 168994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serratamic acid, a derivative of l-serine produced by organisms of the Serratia group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
minimizing batch-to-batch variability in serratamolide A production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of serratamolide A from Serratia marcescens.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow, from fermentation to purification.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SRT-P01 | Low or No this compound Yield | 1. Suboptimal Culture Conditions: Temperature, pH, or aeration may not be optimal for this compound production. 2. Inappropriate Growth Medium: The carbon or nitrogen source may be limiting or inhibitory. 3. Strain Instability: The Serratia marcescens strain may have lost its production capability through mutation or plasmid loss. 4. Extraction Inefficiency: The chosen solvent or extraction method may not be effective. | 1. Optimize culture conditions. While optimal conditions can be strain-specific, start with a temperature of 30°C and a pH of 7.0. Ensure adequate aeration through vigorous shaking (e.g., 180-200 RPM). 2. Utilize a rich medium such as Luria-Bertani (LB) or R2A broth. If using a defined medium, ensure essential precursors for this compound biosynthesis (L-serine and fatty acids) are not limited. 3. Maintain glycerol stocks of a high-producing strain. Regularly re-streak from the glycerol stock to start new cultures. 4. Use ethyl acetate or a chloroform:methanol (2:1 v/v) mixture for extraction. Ensure the pH of the supernatant is acidified to ~2.0 before extraction to protonate the this compound, making it more soluble in the organic solvent. |
| SRT-P02 | High Batch-to-Batch Variability in Yield | 1. Inconsistent Inoculum: Variation in the age, size, or physiological state of the starter culture. 2. Fluctuations in Culture Parameters: Minor shifts in temperature, pH, or dissolved oxygen between batches. 3. Nutrient Limitation: Depletion of a key nutrient late in the fermentation process can prematurely halt production. | 1. Standardize the inoculum preparation. Use a starter culture grown to a specific optical density (e.g., mid-log phase) and use a consistent inoculum volume. 2. Utilize a well-controlled fermenter or bioreactor to maintain consistent parameters. Monitor and log parameters for each batch. 3. Consider fed-batch strategies to maintain key nutrients throughout the fermentation. |
| SRT-P03 | Presence of Contaminating Compounds in Final Product | 1. Co-extraction of Other Metabolites: S. marcescens produces other secondary metabolites (e.g., prodigiosin) that may be co-extracted. 2. Incomplete Chromatographic Separation: The HPLC purification step may not be fully resolving this compound from other compounds. | 1. Optimize the extraction and purification process. Prodigiosin, the red pigment, is less polar than this compound and can often be partially separated during liquid-liquid extraction. 2. Adjust the HPLC gradient to improve resolution. Collect smaller fractions and analyze their purity by analytical HPLC before pooling. |
| SRT-P04 | Foaming During Fermentation | 1. High Agitation/Aeration Rates: Can lead to excessive foaming, especially in protein-rich media. 2. Biosurfactant Production: this compound itself is a biosurfactant, which can contribute to foaming. | 1. Use of Antifoaming Agents: Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen for growth and production without excessive foam formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for consistent this compound production?
A1: While strain-specific optimization is recommended, Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl) is commonly used for robust growth and this compound production.[1] For more defined conditions, R2A broth can also be effective.
Q2: At what temperature should I cultivate Serratia marcescens for optimal this compound production?
A2: A temperature of 30°C is generally recommended for this compound production. Higher temperatures (e.g., 37°C) may favor faster growth but can suppress the production of some secondary metabolites.[2]
Q3: How does pH affect this compound production?
A3: A neutral starting pH of 7.0 is generally suitable.[2] The pH of the medium can change during fermentation due to the consumption of substrates and the production of metabolic byproducts. Maintaining a stable pH can help improve batch-to-batch consistency.
Q4: What are the key genes involved in this compound biosynthesis and its regulation?
A4: The core biosynthetic gene is swrW, which encodes a non-ribosomal peptide synthetase (NRPS).[1] Its expression is regulated by several transcription factors. Notably, crp (cAMP receptor protein) and hexS act as negative regulators, meaning that mutations in these genes can lead to increased this compound production.[3][4]
Q5: What is the recommended method for extracting this compound from the culture?
A5: The most common method is solvent extraction from the cell-free supernatant. After pelleting the bacterial cells, the supernatant should be acidified to approximately pH 2.0 with HCl. Then, an equal volume of ethyl acetate or a chloroform:methanol (2:1, v/v) solution is used to extract the this compound.[1]
Q6: How can I purify the extracted this compound?
A6: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound.[1] A preparative C18 column is typically used with a gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.
Q7: What analytical techniques are used to confirm the identity and purity of this compound?
A7: The identity and purity of the final product are typically confirmed using High-Resolution Mass Spectrometry (HR-MS) to determine the exact mass and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[5] Analytical HPLC can be used to assess purity by observing a single peak at the expected retention time.
Data Summary
While the literature provides qualitative data on factors influencing this compound production, specific quantitative yield data under varied, controlled conditions is not extensively available. The following table summarizes the impact of key parameters based on current knowledge. Researchers should perform their own optimization experiments to determine the precise conditions for their specific strain and equipment.
| Parameter | Condition | Effect on this compound Production | Reference(s) |
| Genetic Background | Wild-Type S. marcescens | Baseline production | [1] |
| crp mutant | Increased production | [1][3] | |
| hexS mutant | Increased production | [3] | |
| Temperature | 30°C | Favorable for production | |
| 37°C | May suppress production | [2] | |
| Aeration | Shaking (e.g., 180-200 RPM) | Essential for aerobic production | |
| Static Culture | Likely to result in low or no yield | - | |
| pH | Neutral (7.0) | Generally optimal starting point | [2] |
| Acidic (<6.0) or Alkaline (>8.0) | May inhibit growth and/or production | - |
Experimental Protocols
Fermentation of Serratia marcescens for this compound Production
Objective: To culture S. marcescens under conditions favorable for this compound production.
Materials:
-
Serratia marcescens strain containing the swrW gene
-
Luria-Bertani (LB) Broth (10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl)
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a glycerol stock, streak S. marcescens onto an LB agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into a starter culture of 10 mL LB broth in a 50 mL flask.
-
Incubate the starter culture at 30°C with shaking at 200 RPM overnight.
-
-
Production Culture:
-
Inoculate 1 L of LB broth in a 2.8 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate the production culture at 30°C with vigorous shaking (200 RPM) for 24-48 hours. Production is typically highest in the stationary phase.
-
Extraction and Purification of this compound
Objective: To extract and purify this compound from the culture supernatant.
Materials:
-
Culture broth from fermentation
-
Centrifuge and sterile centrifuge bottles
-
12 M HCl
-
Ethyl acetate (HPLC grade)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Harvesting Supernatant:
-
Transfer the culture broth to centrifuge bottles and centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 2.0 using 12 M HCl.
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate.
-
Pool the organic extracts.
-
-
Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate and then filter.
-
Concentrate the extract to dryness using a rotary evaporator.
-
-
Preparative HPLC Purification:
-
Dissolve the dried crude extract in a small volume of methanol.
-
Purify the dissolved extract using a preparative HPLC system equipped with a C18 column.
-
Mobile Phase A: Water with 0.05% TFA
-
Mobile Phase B: Methanol or Acetonitrile with 0.05% TFA
-
Gradient: A linear gradient from ~80% B to 95% B over 15-20 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column size (e.g., 5-20 mL/min for a preparative column).
-
Detection: Monitor the elution at 215 nm.
-
Collect fractions corresponding to the this compound peak.
-
-
Final Steps:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
Remove the HPLC solvent via rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
-
Visualizations
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 2. Media optimization studies for Serratiopeptidase production from Serratia marcescens ATCC 13880 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Serratamolide A Resolution in HPLC Analysis
Welcome to the technical support center for the HPLC analysis of serratamolide A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of this compound in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in HPLC important?
This compound is a cyclic depsipeptide, also characterized as a cyclic aliphatic aminolipid, that exhibits various biological activities, including antimicrobial and antitumor properties.[1][2][3] High-resolution HPLC separation is crucial for accurate quantification, impurity profiling, and ensuring the purity of this compound for research and potential therapeutic applications.
Q2: What are the typical starting conditions for HPLC analysis of this compound?
Based on its chemical structure (a cyclic depsipeptide), a reversed-phase HPLC (RP-HPLC) method is the most common starting point.[4][5] Typical starting conditions would involve a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH), often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid.
Q3: What are the key factors that influence the resolution of this compound?
The resolution in HPLC is primarily governed by three factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and flow rate.
-
Selectivity (α): The ability of the chromatographic system to distinguish between this compound and other components in the sample. It is mainly affected by the mobile phase composition and the stationary phase chemistry.
-
Retention Factor (k'): A measure of the time the analyte spends in the stationary phase. It is controlled by the strength of the mobile phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape can compromise resolution and lead to inaccurate integration. Here’s how to troubleshoot it:
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions | This compound, being a cyclic peptide, may have secondary interactions with residual silanols on the silica-based column packing.[6][7][8] To mitigate this, try adding a competitive base to the mobile phase, using a highly end-capped column, or increasing the ionic strength of the mobile phase with a buffer (e.g., 20-50 mM ammonium formate).[7] |
| Sample Overload | Injecting too much sample can lead to peak tailing.[6] Reduce the injection volume or the concentration of your sample. |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve your this compound sample in the initial mobile phase. |
| Column Contamination or Degradation | Impurities from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Troubleshooting Workflow for Poor Peak Shape
Caption: Workflow for troubleshooting poor peak shape in HPLC analysis.
Issue 2: Co-elution of this compound with an Impurity
When this compound and an impurity elute at or very near the same time, it results in poor resolution.
Possible Causes and Solutions:
| Parameter to Adjust | Action and Rationale |
| Mobile Phase Selectivity (α) | This is often the most effective way to improve resolution for co-eluting peaks. Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). You can also try adding a different ion-pairing reagent or adjusting the pH of the mobile phase to alter the ionization state of this compound and the impurity, thereby changing their retention behavior.[4][10] |
| Stationary Phase | If changing the mobile phase is not effective, consider a column with a different stationary phase chemistry (e.g., C8, C4, or a phenyl-hexyl column). A different stationary phase will offer different interactions and can significantly alter selectivity. For cyclic peptides, C4 columns can sometimes provide better peak shapes and resolution.[11][12] |
| Temperature | Varying the column temperature can affect the selectivity of the separation. Try decreasing the temperature to enhance resolution, but be aware that this will likely increase run time and backpressure.[13] |
| Gradient Slope | If using a gradient elution, a shallower gradient will increase the separation time between peaks and can improve resolution. |
Logical Relationship for Improving Resolution
Caption: Key factors and actions for improving HPLC resolution.
Experimental Protocols
Initial HPLC Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
Start at 30% B
-
Linear gradient to 90% B over 20 minutes
-
Hold at 90% B for 5 minutes
-
Return to 30% B over 1 minute
-
Equilibrate at 30% B for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL.
Data Presentation: Impact of Parameter Adjustments on Resolution
The following table summarizes the expected impact of changing various HPLC parameters on the resolution of this compound.
| Parameter | Change | Expected Impact on Resolution | Potential Side Effects |
| Column Length | Increase | Increase | Longer run time, higher backpressure |
| Particle Size | Decrease | Increase | Higher backpressure |
| Flow Rate | Decrease | Increase (to a point) | Longer run time |
| Temperature | Decrease | May Increase | Longer run time, higher backpressure |
| Mobile Phase Strength | Decrease % Organic | Increase | Longer run time |
| Mobile Phase pH | Adjust | Can significantly increase or decrease | May affect analyte stability |
| Organic Modifier | Switch (e.g., ACN to MeOH) | Can significantly increase or decrease | May require re-optimization of the gradient |
Experimental Workflow for Method Development
Caption: A systematic workflow for HPLC method development.
References
- 1. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. halocolumns.com [halocolumns.com]
- 8. sielc.com [sielc.com]
- 9. mtc-usa.com [mtc-usa.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. New App Note: UHPLC analysis of cyclic peptides using LC/MS compatible conditions [labbulletin.com]
- 13. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Serratamolide A by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of serratamolide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound (also known as serrawettin W1) is a cyclic depsipeptide biosurfactant produced by Serratia marcescens.[1] Its amphipathic nature, meaning it has both hydrophobic and hydrophilic properties, makes it prone to interactions with complex sample matrices. This can lead to significant matrix effects in LC-MS analysis, causing ion suppression or enhancement, which can compromise the accuracy and reproducibility of quantification.
Q2: What are matrix effects in LC-MS analysis?
A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[2][3] In the context of this compound analysis, components of the bacterial culture medium or biological sample can interfere with the ionization process in the mass spectrometer's source, leading to either a suppressed or enhanced signal for this compound. This can result in inaccurate quantification.[2][4]
Q3: What are the common sources of matrix effects in the analysis of this compound from bacterial cultures?
A3: Common sources of matrix effects include:
-
Components of the culture medium: Sugars, salts, amino acids, and peptides from complex media like Luria-Bertani (LB) broth.
-
Other secreted bacterial metabolites: Serratia marcescens produces a variety of other secondary metabolites that can co-extract and interfere with the analysis.[1]
-
Cellular debris: If the sample preparation is not adequate, lipids and proteins from bacterial cells can be a significant source of interference.
Q4: How can I assess the presence and extent of matrix effects in my this compound analysis?
A4: The most common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a neat solvent standard to the peak area of a blank matrix extract spiked with the same concentration of this compound. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor sensitivity and inconsistent quantification of this compound.
-
Possible Cause: Significant ion suppression due to matrix effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Consider switching from a simple protein precipitation or liquid-liquid extraction to a more selective Solid-Phase Extraction (SPE) method.
-
Refine Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. Increasing the run time or changing the organic mobile phase (e.g., from acetonitrile to methanol) can alter selectivity.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[6] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to co-elute and experience similar matrix effects.
-
Problem 2: High variability in this compound recovery between samples.
-
Possible Cause: Inconsistent sample preparation and extraction efficiency.
-
Solutions:
-
Standardize Extraction Protocol: Ensure all steps of the sample preparation are performed consistently, including solvent volumes, mixing times, and pH adjustments.
-
Evaluate Different Extraction Techniques: Compare the recovery and reproducibility of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While LLE can be effective, SPE often provides more consistent results.[7]
-
Incorporate an Internal Standard Early: Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction recovery.[6]
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Bacterial Culture Supernatant
This protocol is based on methods described for the extraction of this compound and other bacterial biosurfactants.[1][6]
-
Sample Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Collect the supernatant.
-
Acidification: Adjust the pH of the supernatant to ~2.0 with a strong acid (e.g., 6M HCl). This protonates this compound, increasing its hydrophobicity.
-
Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer containing this compound.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Drying and Reconstitution: Combine the organic extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This is a general protocol for the purification of cyclic depsipeptides and can be optimized for this compound.[8][9]
-
SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the sample volume and analyte concentration.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., culture supernatant diluted with water) onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar impurities.
-
Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical but realistic data comparing the effectiveness of different sample preparation methods for the analysis of this compound from a complex bacterial culture medium.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (Acetonitrile) | 85 ± 8 | 45 ± 12 (Suppression) | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92 ± 6 | 68 ± 9 (Suppression) | < 10 |
| Solid-Phase Extraction (C18) | 95 ± 4 | 85 ± 5 (Suppression) | < 5 |
| SPE with Internal Standard | 98 ± 3 | Compensated | < 3 |
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust LC-MS method for this compound, with a focus on mitigating matrix effects.
Caption: Method development workflow for this compound.
References
- 1. Serratia marcescens Cyclic AMP Receptor Protein Controls Transcription of EepR, a Novel Regulator of Antimicrobial Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent serratamolide A degradation during storage
Welcome to the technical support center for serratamolide A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a cyclic depsipeptide with notable biological activities, including antimicrobial and hemolytic properties.[1][2] Maintaining its structural integrity is crucial for accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause this compound to degrade during storage?
While specific degradation kinetics for this compound are not extensively documented, based on its chemical structure as a cyclic depsipeptide containing lactone and amide bonds, the primary degradation pathways are likely:
-
Hydrolysis: The ester (lactone) and amide bonds in the cyclic structure are susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions and elevated temperatures.[3][4][5][6]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that may alter the molecule's structure.
-
Oxidation: Although this compound does not contain highly susceptible amino acids like methionine or tryptophan, prolonged exposure to atmospheric oxygen could potentially lead to oxidative degradation.[7][8][9]
-
Enzymatic Degradation: If stored in a non-sterile environment or in biological matrices, this compound could be degraded by microbial or enzymatic activity.
Q3: What are the recommended long-term storage conditions for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder (preferably -80°C) | Minimizes the rate of chemical reactions, including hydrolysis and potential thermal degradation.[8][10] |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Reduces the risk of hydrolysis and oxidation. |
| Light | Protected from light (e.g., in an amber vial or stored in the dark) | Prevents photodegradation.[7][9][10] |
| Container | Tightly sealed vial | Prevents moisture absorption and contamination.[7][8][9] |
Q4: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and microbial growth.[7][8][9] If short-term storage in solution is necessary, the following guidelines should be followed:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, sterile solvent (e.g., DMSO, ethanol) | Minimizes water content to reduce hydrolysis and ensures sterility. |
| Temperature | -20°C or colder | Slows down degradation reactions.[8][9] |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound.[7][8][9] |
| pH | If an aqueous buffer is required, use a slightly acidic pH (5-6) | May help to minimize the rate of base-catalyzed hydrolysis of the lactone ring.[9] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: Loss of biological activity in my this compound sample.
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Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (see FAQs).
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Assess Purity: Analyze the sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to check for the presence of degradation products.
-
Review Handling Procedures: Ensure that the compound was not subjected to harsh conditions (e.g., extreme pH, high temperatures) during experimental setup.
-
Problem 2: I observe unexpected peaks in my analytical chromatogram (HPLC/UPLC-MS).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Analyze Peak Characteristics: Degradation products may appear as new, smaller peaks, often with different retention times than the parent compound.
-
Consider Degradation Pathways:
-
Hydrolysis: A peak corresponding to the molecular weight of this compound + 18 Da (addition of a water molecule) could indicate hydrolysis of the lactone or amide bond.
-
Oxidation: A peak corresponding to the molecular weight of this compound + 16 Da could suggest oxidation.
-
-
Perform Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed on a reference sample of this compound (see Experimental Protocols).
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the purity of a this compound sample.
-
Objective: To separate and quantify this compound and its potential degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water and acetonitrile. A typical starting point could be 50:50 water:acetonitrile, with a gradient to 100% acetonitrile over 20-30 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 210-220 nm
-
-
Analysis: Run the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[11][12][13][14][15]
-
Objective: To generate degradation products of this compound under controlled stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
HPLC or UPLC-MS system
-
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for 2-4 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC or UPLC-MS to observe the formation of new peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H46N2O8 | CID 24849973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Technical Support Center: Enhancing the Nematicidal Potency of Serratamolide A Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serratamolide A formulations to enhance their nematicidal potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary nematicidal mechanism?
A1: this compound is a cyclic lipopeptide biosurfactant produced by various strains of Serratia bacteria.[1] Its amphiphilic nature, possessing both hydrophilic and hydrophobic regions, allows it to interact with and disrupt the cell membranes of nematodes. This interaction can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis and death.[2][3]
Q2: I am observing low nematicidal activity with my purified this compound. What are the potential causes?
A2: Low nematicidal activity can stem from several factors:
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Poor Solubility: this compound, being a lipopeptide, can have poor aqueous solubility, leading to low bioavailability in your assay.
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Suboptimal Concentration: The concentration of this compound may be below the effective threshold for the target nematode species.
-
Degradation: The compound may be degrading in your formulation or assay conditions.
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Nematode Species Variability: Different nematode species exhibit varying susceptibility to this compound.
Q3: What are the advantages of using a crude Serratia supernatant versus purified this compound?
A3: Crude supernatants from Serratia cultures can sometimes exhibit higher nematicidal activity than purified this compound alone.[4] This is because the supernatant may contain a synergistic mixture of other nematicidal compounds, such as other serratamolide-like amino lipids and enzymes like proteases and chitinases, which can also contribute to the overall potency.[4][5]
Q4: Are there safety concerns when handling this compound?
A4: this compound has been shown to have hemolytic and cytotoxic effects on mammalian cells in vitro.[4][6] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling purified this compound and its formulations. All work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Issue 1: Poor Solubility and Inconsistent Results
Problem: My this compound formulation is cloudy, or I'm observing precipitation, leading to inconsistent nematicidal activity in my assays.
Solutions:
-
Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before preparing the final aqueous dilution. Ensure the final solvent concentration is low enough to not affect the nematodes.
-
Surfactants: The inclusion of a non-ionic surfactant can help to maintain this compound in solution and improve its interaction with the nematode cuticle.
-
Nanoformulation: Encapsulating this compound into nanoparticles can significantly improve its solubility and stability in aqueous media.[7]
-
Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.
Issue 2: Nematicidal Potency is Lower Than Expected
Problem: The observed nematode mortality is lower than what is reported in the literature, even with a clear formulation.
Solutions:
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Increase Concentration: Systematically increase the concentration of this compound in your assays to determine the optimal dose-response relationship.
-
Adjuvants: Consider the addition of adjuvants that can enhance the permeability of the nematode cuticle, potentially increasing the uptake of this compound.
-
Combined Treatment: If using purified this compound, try combining it with other nematicidal agents (e.g., chitinase, protease) to see if a synergistic effect can be achieved.
-
Formulation Enhancement: Move from a simple aqueous solution to an enhanced formulation like a nanoemulsion or solid dispersion to improve bioavailability.
Quantitative Data Summary
The following tables summarize the nematicidal activity of Serratia spp. supernatants and extracted amino lipids against different nematode species. Note that direct comparisons of standard versus enhanced purified this compound formulations are limited in the literature; the data below is from studies using bacterial products.
Table 1: Nematicidal Activity of Concentrated Serratia spp. Supernatants against Bursaphelenchus xylophilus
| Serratia Strain | % Mortality (72 hours) |
| A25T1 | > 77% |
| A88C4 | > 77% |
| A88C6 | > 77% |
| M24T3 | > 77% |
| Arv-20-4.2 | > 77% |
| Arv-22-2.5c | > 77% |
| Arv-22-2.6 | > 77% |
| Data synthesized from multiple studies indicating high efficacy of concentrated supernatants.[4][5][8] |
Table 2: Nematicidal Activity of Concentrated Serratia spp. Supernatants against Caenorhabditis elegans
| Serratia Strain | Time to 100% Mortality |
| A88C3 | 24 hours |
| A88C4 | 24 hours |
| A88C6 | 24 hours |
| Arv-29-3.11b | 24 hours |
| Arv-29-3.9 | 24 hours |
| A88copa7 | 24 hours |
| Data indicates high susceptibility of C. elegans to certain Serratia strain supernatants.[4] |
Experimental Protocols
Protocol 1: General Nematode Mortality Assay
This protocol provides a general framework for assessing the nematicidal activity of this compound formulations.
Materials:
-
Synchronized nematode culture (e.g., C. elegans, B. xylophilus)
-
This compound formulation (and control formulation without this compound)
-
Multi-well plates (e.g., 96-well)
-
Microscope
-
Sterile water or M9 buffer
Procedure:
-
Nematode Preparation: Wash nematodes from culture plates with sterile water or M9 buffer. Adjust the concentration to approximately 10-20 nematodes per 10 µL.
-
Assay Setup: To each well of a multi-well plate, add your this compound formulation at various concentrations. Include a control group with the formulation vehicle only.
-
Nematode Addition: Add 10 µL of the nematode suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C for C. elegans).
-
Mortality Assessment: At set time points (e.g., 24, 48, 72 hours), count the number of dead versus live nematodes under a microscope. Nematodes are considered dead if they do not respond to gentle prodding with a fine wire.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. If desired, calculate the LC50 (lethal concentration to kill 50% of the population).
Protocol 2: Preparation of this compound Loaded Nanoparticles (Conceptual)
This is a conceptual protocol based on general methods for creating nanoparticles for drug delivery.
Materials:
-
Purified this compound
-
Biodegradable polymer (e.g., PLGA, chitosan)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous solution with a surfactant (e.g., PVA, Tween 80)
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. This will create an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize for long-term storage.
Visualizations
Caption: Experimental workflow for assessing the nematicidal potency of this compound formulations.
Caption: Proposed mechanism of this compound-induced cell death in nematodes.
References
- 1. Frontiers | Biosurfactants in Plant Protection Against Diseases: Rhamnolipids and Lipopeptides Case Study [frontiersin.org]
- 2. Biosurfactants: Potential Agents for Controlling Cellular Communication, Motility, and Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosurfactants and surfactants interacting with membranes and proteins: Same but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Serratamolide is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation methods, applications, toxicity and mechanisms of silver nanoparticles as bactericidal agent and superiority of green synthesis method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
media composition adjustments for maximizing serratamolide A synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing media composition to maximize the synthesis of serratamolide A by Serratia marcescens. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the influence of media components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound, also known as serrawettin W1, is a cyclic depsipeptide secondary metabolite produced by Serratia marcescens. It is of significant interest due to its broad-spectrum antimicrobial and antitumor properties.
Q2: Which gene is responsible for this compound biosynthesis?
A2: The biosynthesis of this compound is primarily governed by the swrW gene, which encodes a non-ribosomal peptide synthetase (NRPS).
Q3: What are the general optimal fermentation conditions for Serratia marcescens?
A3: Serratia marcescens can be cultivated under various conditions. Generally, a temperature range of 28-37°C and a pH between 6.0 and 8.0 are suitable for growth and secondary metabolite production. Agitation and aeration are also critical parameters that need to be optimized for specific strains and bioreactor setups.
Q4: How does nutrient availability regulate this compound synthesis?
A4: Nutrient availability is a key factor in the regulation of this compound synthesis. The expression of the swrW gene is influenced by a complex regulatory network that senses the nutritional status of the cell. Key regulators include the cAMP receptor protein (CRP) and the EepR/EepS two-component system. High levels of easily metabolizable sugars like glucose can suppress secondary metabolite production, a phenomenon known as catabolite repression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no this compound yield | - Inappropriate carbon or nitrogen source.- Suboptimal C:N ratio.- Non-ideal pH of the medium.- Insufficient aeration or agitation.- Catabolite repression by glucose. | - Screen different carbon and nitrogen sources (see tables below for guidance).- Optimize the carbon-to-nitrogen ratio in the medium.- Adjust the initial pH of the medium to the optimal range for your strain (typically 6.0-8.0).- Optimize aeration and agitation rates in the fermenter.- Replace glucose with a less repressive carbon source or use a fed-batch strategy to maintain low glucose concentrations. |
| Inconsistent this compound production between batches | - Variability in complex media components (e.g., yeast extract, peptone).- Inoculum age and size variations.- Inconsistent fermentation parameters. | - Use defined or semi-defined media for better reproducibility.- Standardize the age and size of the inoculum for each fermentation.- Ensure consistent control of pH, temperature, aeration, and agitation across all batches. |
| Difficulty in extracting this compound | - Inefficient solvent extraction.- Emulsion formation during extraction. | - Use an appropriate organic solvent like ethyl acetate for extraction.- Centrifuge the culture broth to pellet cells before solvent extraction to minimize emulsion formation. |
| Low purity of this compound after purification | - Co-extraction of other lipids and secondary metabolites.- Ineffective chromatographic separation. | - Employ a multi-step purification protocol, including solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).- Optimize the HPLC gradient and column chemistry for better separation. |
Data on Media Composition Adjustments
Disclaimer: The following tables summarize quantitative data on the effect of carbon and nitrogen sources on the production of other secondary metabolites by Serratia marcescens, namely serratiopeptidase and prodigiosin. While this data can provide valuable guidance for optimizing this compound production, it should be noted that the optimal conditions may vary.
Table 1: Effect of Different Carbon Sources on Serratia marcescens Secondary Metabolite Production
| Carbon Source (1% w/v) | Secondary Metabolite | Relative Yield (%) | Reference |
| Dextrose | Serralysin | 100 | [1] |
| Fructose | Serralysin | 97 | [1] |
| Maltose | Serralysin | 85 | [1] |
| Galactose | Serralysin | 79 | [1] |
| Glucose | Serratiopeptidase | 100 | [2] |
| Lactose | Serratiopeptidase | 92 | [2] |
| Dextrose | Serratiopeptidase | 96 | [2] |
| Maltose | Serratiopeptidase | 83 | [2] |
| Glycerol | Serratiopeptidase | 78 | [2] |
| Sucrose | Prodigiosin | Stimulates growth, inhibits pigment | [3] |
| Soluble Starch | Prodigiosin | Highest pigment production | [3] |
Table 2: Effect of Different Nitrogen Sources on Serratia marcescens Secondary Metabolite Production
| Nitrogen Source | Secondary Metabolite | Relative Yield (%) | Reference |
| Beef Extract | Serratiopeptidase | 100 | [2] |
| Soy Peptone | Serratiopeptidase | 97 | [2] |
| Tryptone | Serralysin | 100 | [4] |
| Casamino Acids | Serralysin | 95 | [4] |
| Casein Enzyme Hydrolysate | Serralysin | 90 | [4] |
| Ram Horn Peptone (0.4%) | Prodigiosin | High yield (277.74 mg/L) | [5][6] |
| Peptone (1%) | Prodigiosin | High yield (870 unit/cell) | [7] |
| NH4Cl | Prodigiosin | Highest pigment production | [3] |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol provides a general guideline for the cultivation of Serratia marcescens for this compound production. Optimization of specific parameters may be required for different strains.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Serratia marcescens from a fresh agar plate to a 50 mL sterile centrifuge tube containing 10 mL of Luria-Bertani (LB) broth.
-
Incubate the culture overnight at 30°C with shaking at 200 rpm.
-
-
Production Medium Preparation:
-
Prepare the desired production medium. A starting point could be a nutrient broth supplemented with a selected carbon and nitrogen source based on the data tables above (e.g., 1% glycerol and 1% peptone).
-
Dispense the medium into baffled Erlenmeyer flasks (e.g., 100 mL of medium in a 500 mL flask to ensure adequate aeration).
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the production medium with the overnight seed culture to a final optical density at 600 nm (OD600) of 0.1.
-
Incubate the flasks at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Monitor cell growth (OD600) and this compound production at regular intervals.
-
Extraction and Quantification of this compound
-
Extraction:
-
Harvest the fermentation broth by centrifugation at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used.
-
Detection: Monitor the elution profile at 210 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway for this compound Synthesis Regulation
Caption: Regulatory pathway of this compound synthesis.
Experimental Workflow for this compound Production and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical optimization of process variables for enhanced serratiopeptidase production from soil Serratia marcescens VS56 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of nutritional and physical parameters on cell growth and pigment production of Serratia marcescens isolated from a legume nodule from Amazonia | Research, Society and Development [rsdjournal.org]
- 4. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of prodigiosin by Serratia marcescens MO-1 using ram horn peptone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of prodigiosin production by Serratia marcescens using crude glycerol and enhancing production using gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Serratamolide A Hemolytic Activity Across Diverse Erythrocyte Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemolytic activity of serratamolide A, a cyclic lipopeptide produced by Serratia marcescens, against erythrocytes from various species. Understanding the differential susceptibility of red blood cells to this potent biosurfactant is crucial for assessing its potential therapeutic applications and toxicological profile. This document summarizes key experimental findings, details standardized protocols for hemolysis assessment, and explores the underlying mechanisms of action.
Executive Summary
This compound exhibits significant hemolytic activity, the extent of which varies depending on the source of the erythrocytes.[1][2] This variability is attributed to differences in the composition of erythrocyte membranes across species, particularly in their phospholipid and surface protein profiles.[1][3] Experimental data indicates that murine and rabbit erythrocytes are highly susceptible to this compound-induced lysis, while sheep erythrocytes also show susceptibility.[1][2][4][5] Conflicting reports exist regarding the hemolytic effect on human erythrocytes, suggesting that experimental conditions may significantly influence the outcome.[1][3] The primary mechanism of hemolysis is believed to be the surfactant-mediated disruption of the cell membrane integrity.[6]
Data Presentation: Hemolytic Activity of this compound
The following table summarizes the available data on the hemolytic activity of this compound against different erythrocyte sources. Due to the lack of standardized reporting in the literature, a direct comparison of HC50 values (the concentration causing 50% hemolysis) from a single comprehensive study is not currently possible. The data presented is a synthesis of qualitative and semi-quantitative findings from multiple sources.
| Erythrocyte Source | Observed Hemolytic Activity | Concentration | Incubation Time & Temperature | Source |
| Murine (Mouse) | Complete Lysis | 20.8 µg/mL | < 10 seconds at ambient temperature | [1][4][5] |
| Sheep | Zone of Hemolysis on Blood Agar | 1 mg/mL | 24 hours at 37°C | [1][3] |
| Rabbit | Hemolytic | Not specified | Not specified | [1][4][5] |
| Human | No Hemolysis (when delivered in liposomes) | Not specified | Not specified | [1][3] |
Experimental Protocols
To ensure reliable and comparable results when assessing the hemolytic activity of this compound across different erythrocyte sources, a standardized protocol is essential. The following methodology is a synthesis of best practices from established hemolysis assays.
Objective: To determine and compare the hemolytic activity of this compound on erythrocytes from different species.
Materials:
-
This compound (purified)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected whole blood from various species (e.g., human, rabbit, sheep, mouse) in anticoagulant (e.g., EDTA, heparin)
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
Microcentrifuge tubes
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Erythrocyte Preparation: a. Centrifuge whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Wash the erythrocyte pellet three times with 5 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes at 4°C after each wash. d. After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% (v/v) hematocrit.
-
This compound Sample Preparation: a. Prepare a stock solution of this compound in DMSO. b. Create a series of dilutions of this compound in PBS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is less than 1% to avoid solvent-induced hemolysis.
-
Hemolysis Assay: a. In a 96-well microtiter plate, add 100 µL of the 2% erythrocyte suspension to each well. b. Add 100 µL of the this compound dilutions to the respective wells. c. For controls, add 100 µL of 1% Triton X-100 (positive control) and 100 µL of PBS (negative control) to separate wells containing erythrocytes. d. Incubate the plate at 37°C for 1 hour with gentle shaking. e. After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Data Acquisition: a. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. b. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculation of Hemolysis Percentage: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Inter-species Standardization Considerations:
-
Erythrocyte Concentration: It is critical to use the same hematocrit for all erythrocyte sources to ensure a consistent cell number per assay.
-
Incubation Time and Temperature: These parameters should be kept constant across all experiments to allow for valid comparisons.
-
Blood Collection and Handling: Use the same anticoagulant and processing protocol for all blood samples to minimize pre-analytical variability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound hemolytic activity.
Proposed Mechanism of this compound-Induced Hemolysis
The precise signaling pathway of this compound-induced hemolysis has not been fully elucidated. However, based on its nature as a cyclic lipopeptide and biosurfactant, a general mechanism of membrane disruption can be proposed. This involves the insertion of the lipopeptide into the erythrocyte membrane, leading to a loss of integrity and subsequent cell lysis.
Caption: Mechanism of this compound hemolysis.
Discussion
The differential hemolytic activity of this compound highlights the importance of selecting appropriate model systems in toxicological and pharmacological studies. The higher susceptibility of murine and rabbit erythrocytes compared to the reported insensitivity of human erythrocytes (under specific conditions) underscores the potential for misleading extrapolations of animal data to human outcomes.
The primary mechanism of action for this compound-induced hemolysis is its biosurfactant nature. As a cyclic lipopeptide, it possesses both hydrophobic and hydrophilic moieties, allowing it to interact with and insert into the lipid bilayer of the erythrocyte membrane.[6] This insertion is thought to disrupt the membrane's structural integrity, leading to increased permeability and eventual cell lysis. This mechanism is common to many antimicrobial cyclic lipopeptides.[6] The specific molecular interactions, such as the preference for certain phospholipids or the role of membrane proteins, are areas that require further investigation to fully understand the species-specific effects of this compound.
For drug development professionals, these findings have significant implications. While this compound's potent lytic activity could be harnessed for applications such as antimicrobial or anticancer therapies, its non-specific hemolytic activity is a major safety concern. Future research should focus on structure-activity relationship studies to design this compound analogs with reduced hemolytic activity while retaining their desired therapeutic effects. Furthermore, the development of targeted delivery systems could help to minimize off-target effects on erythrocytes.
Conclusion
This compound is a potent hemolytic agent with activity that varies significantly across different erythrocyte sources. This variability is likely due to differences in the composition of red blood cell membranes. While a definitive, comprehensive quantitative comparison is not yet available in the literature, existing data clearly indicates high susceptibility in murine and rabbit erythrocytes. The mechanism of action is consistent with that of other cyclic lipopeptide biosurfactants, involving direct disruption of the cell membrane. For researchers and drug developers, these findings emphasize the need for careful selection of erythrocyte sources for in vitro testing and highlight the importance of further research to modulate the hemolytic activity of this otherwise promising molecule.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 6. State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Serratamolide A and Synthetic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and biocompatibility of serratamolide A, a bacterial biosurfactant, with two widely used synthetic surfactants, Sodium Dodecyl Sulfate (SDS) and Triton X-100. The following sections present quantitative data, experimental methodologies, and visual representations of key experimental workflows to offer an objective assessment for research and development applications.
Executive Summary
This compound, a cyclic lipopeptide produced by Serratia marcescens, demonstrates significant surfactant properties, effectively reducing the surface tension of water.[1] While direct comparative studies on surfactant efficacy are limited, available data suggests its performance is comparable to standard synthetic surfactants. Notably, the key differentiator lies in its biocompatibility. While this compound exhibits hemolytic and cytotoxic activities, emerging data suggests that biosurfactants, in general, may offer a more favorable toxicity profile compared to some synthetic counterparts, a critical consideration in biomedical and pharmaceutical applications.
Surfactant Efficacy: A Quantitative Comparison
The primary function of a surfactant is to reduce surface and interfacial tension. This is quantified by the extent of surface tension reduction and the critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.
| Surfactant | Type | Surface Tension Reduction | Critical Micelle Concentration (CMC) | Molecular Weight ( g/mol ) |
| This compound | Biosurfactant (non-ionic) | Reduces water to 30 mN/m | ~280 mg/L (0.54 mM) | ~514.7 |
| Sodium Dodecyl Sulfate (SDS) | Synthetic (anionic) | Reduces water to ~33 mN/m | 8.3 mM | 288.38 |
| Triton X-100 | Synthetic (non-ionic) | Reduces water to ~33 mN/m | 0.24 mM | ~625 |
Note: The CMC for this compound is based on a lipopeptide from Serratia marcescens and should be considered an estimate.[2] The surface tension of water at 20°C is approximately 72.8 mN/m.[2][3][4]
Biocompatibility Profile: Hemolytic and Cytotoxic Effects
A critical aspect of surfactant selection, particularly in biological applications, is its biocompatibility. The following tables summarize the known hemolytic (lysis of red blood cells) and cytotoxic (toxicity to cells) effects of this compound and the selected synthetic surfactants.
Hemolytic Activity
| Surfactant | Assay | Concentration for Hemolysis |
| This compound | Blood Agar Plate | Zone of hemolysis at 1 mg/mL |
| Murine Red Blood Cells | Complete lysis at 20.8 µg/mL | |
| Sodium Dodecyl Sulfate (SDS) | Erythrocyte Suspension | Hemolysis observed at 0.003% - 0.001% |
| Triton X-100 | Erythrocyte Suspension | Hemolysis observed at 0.003% - 0.008% |
Cytotoxicity Against A549 Human Lung Carcinoma Cells
| Surfactant | Assay | Effective Concentration for Cytotoxicity |
| This compound | Alamar Blue Viability Assay | 88.0±2.5% cytotoxicity at 50 µg/mL |
| Sodium Dodecyl Sulfate (SDS) | MTT Assay | IC50 reported in the range of 16.48 µmol/L to >2.5 mg/mL, highly dependent on exposure time and assay conditions. |
| Triton X-100 | Various | Used as a positive control for toxicity, inducing cell death at concentrations around 1-10%. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for assessing surfactant efficacy and biocompatibility.
Surface Tension Measurement
Surface tension is typically measured using a tensiometer. The Wilhelmy plate and Du Noüy ring methods are common techniques.
Principle of the Wilhelmy Plate Method: A platinum plate is oriented perpendicular to the liquid-air interface. The force exerted on the plate by the liquid due to surface tension is measured by a microbalance.
General Procedure:
-
Preparation: The platinum plate is meticulously cleaned, often by flaming, to ensure complete wetting. The tensiometer is calibrated.
-
Measurement: The liquid sample is placed on a platform that is raised until the liquid surface just touches the lower edge of the plate.
-
Force Reading: The force measured by the balance at the moment of contact, once a stable meniscus has formed, is used to calculate the surface tension.
Hemolysis Assay
This assay quantifies the ability of a substance to damage red blood cell membranes, leading to the release of hemoglobin.
Principle: Red blood cells are incubated with the test substance. The amount of hemoglobin released into the supernatant is measured spectrophotometrically and compared to a positive control (100% lysis, often with Triton X-100) and a negative control (no lysis).
General Procedure:
-
Blood Collection and Preparation: Fresh red blood cells are washed and resuspended in a buffered solution to a specific concentration.
-
Incubation: The red blood cell suspension is incubated with various concentrations of the surfactant for a defined period at 37°C.
-
Centrifugation: The samples are centrifuged to pellet intact red blood cells and cell debris.
-
Absorbance Measurement: The absorbance of the supernatant, containing the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Adherent cells (e.g., A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the surfactant and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
Concluding Remarks
This compound presents itself as a potent biosurfactant with efficacy in reducing surface tension comparable to that of the synthetic surfactants SDS and Triton X-100. The primary distinction arises in the context of biocompatibility. While this compound is not devoid of hemolytic and cytotoxic effects, the broader class of biosurfactants is generally considered to have lower toxicity and higher biodegradability than many synthetic surfactants.[5][6][7] This characteristic positions this compound and other biosurfactants as compelling alternatives in applications where biocompatibility is paramount, such as in drug delivery systems, cosmetics, and bioremediation. Further research focusing on direct, quantitative comparisons of a wider range of biosurfactants and synthetic surfactants under standardized conditions is warranted to fully elucidate their respective advantages and disadvantages for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method of surface tensiometer and interfacial tensiometry for measurement of surface tension and interface tension-KINO Scientific Instrument Inc. [surface-tension.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Two types of haemolytic activity of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
cross-validation of serratamolide A quantification methods (HPLC vs. LC-MS)
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of natural product quantification, the choice between High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that impacts sensitivity, selectivity, and overall data quality. This guide provides a comprehensive comparison of these two powerful techniques for the quantification of serratamolide A, a cyclic depsipeptide with significant biological activities. While direct comparative studies on this compound are not extensively available in public literature, this guide synthesizes typical performance characteristics and experimental protocols based on the analysis of similar cyclic peptides to aid researchers in selecting the most appropriate method for their specific needs.
Principles of Quantification: A Snapshot
HPLC with UV Detection: This widely used technique separates compounds based on their physicochemical interactions with a stationary phase and a mobile phase. For quantification, a UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the chromatographic column. The concentration of the analyte is proportional to the peak area in the resulting chromatogram.
LC-MS: This method couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. LC-MS can be operated in various modes, including tandem mass spectrometry (MS/MS), which provides enhanced selectivity and structural information, making it a highly specific and sensitive quantification technique.
Comparative Performance Metrics
The selection of an analytical method is often dictated by its performance parameters. The following table summarizes the expected performance of HPLC-UV and LC-MS/MS for the quantification of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Selectivity | Moderate to Good | Excellent |
| Matrix Effect | Prone to interference | Less prone, can be mitigated with internal standards |
Note: The values presented are illustrative and can vary depending on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are representative methodologies for the quantification of this compound using both HPLC and LC-MS.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient Elution:
-
A linear gradient from 60% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 210 nm Injection Volume: 20 µL
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Method
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
-
A linear gradient from 50% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 50% B.
Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized. For example, for this compound (assuming a hypothetical m/z of 514.4 for the protonated molecule), a transition could be m/z 514.4 -> 158.2.
Sample Preparation:
-
Perform a protein precipitation or solid-phase extraction (SPE) for complex matrices like plasma or serum to remove interferences.
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) prior to extraction.
-
Evaporate the final extract and reconstitute in the initial mobile phase.
Experimental Workflow
The logical flow of a comparative method validation study is crucial for a direct and unbiased assessment.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion: Making the Right Choice
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound, with the optimal choice depending on the specific research requirements.
-
HPLC-UV is a robust, cost-effective, and widely accessible method suitable for routine analysis, quality control of bulk material, and quantification in relatively clean sample matrices where high sensitivity is not the primary concern.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices such as plasma, tissues, or cell lysates. Its high specificity is invaluable for metabolic studies and for accurately quantifying low abundance this compound.
For drug development professionals, LC-MS/MS is often the preferred platform for pharmacokinetic and toxicokinetic studies due to its ability to achieve low limits of quantification and minimize matrix effects. Researchers focusing on the isolation and purification of this compound may find HPLC-UV to be sufficient for monitoring yields and purity. Ultimately, a thorough evaluation of the analytical needs, sample complexity, and available resources will guide the selection of the most appropriate quantification method.
comparative analysis of serratamolide A cytotoxicity across different cancer cell lines
For Immediate Release
Serratamolide A, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of this compound, presenting key quantitative data, detailed experimental protocols, and an overview of its mechanism of action to support researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
This compound, also known as AT514, exhibits a potent ability to inhibit the growth of human cancer cells, with half-maximal inhibitory concentrations (IC50) typically falling within the low micromolar range.[1] The cytotoxic efficacy of this compound varies across different cancer cell lines, suggesting a degree of selectivity in its anticancer activity. A summary of reported IC50 values is presented in the table below.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~103 (converted from 50 µg/mL) |
| Various Human Cancer Cell Lines | Various | 5.6 - 11.5 |
Note: The IC50 value for A549 cells was converted from µg/mL to µM based on the molecular weight of this compound (approximately 486.6 g/mol ). The broad range for "Various Human Cancer Cell Lines" is based on a review article citing multiple studies.
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. The underlying mechanism involves the intrinsic mitochondrial pathway, a critical cascade of events that leads to cell demise.
Key molecular events in this compound-induced apoptosis include:
-
Mitochondrial Disruption: The compound is known to cause disruption of the mitochondrial membrane.[1]
-
Involvement of Bcl-2 Family Proteins: The apoptotic process initiated by this compound involves alterations in the levels of Bcl-2 family proteins, which are key regulators of the mitochondrial pathway.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
-
Cytochrome c Release: Following mitochondrial disruption, pro-apoptotic factors such as cytochrome c and Apoptosis Inducing Factor (AIF) are released from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: The release of cytochrome c triggers a cascade of enzymatic activations, centrally involving a class of proteases known as caspases. Specifically, this compound has been shown to activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-2 and -3).[1]
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1]
Importantly, the pro-apoptotic effects of this compound have been observed to be independent of the p53 tumor suppressor protein status in breast cancer cells, which suggests it may be effective in a broader range of tumors, including those with p53 mutations.[1]
Experimental Protocols
The following provides a detailed methodology for a typical cytotoxicity assay used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells containing medium with the vehicle (e.g., DMSO) but no compound are also included.
-
Incubation: The treated plates are incubated for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The culture medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the analysis of this compound, the following diagrams have been generated.
Caption: this compound Induced Apoptotic Pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
Serratamolide A: A Comparative Analysis of its Membrane Disruption Mechanism Against Classical Pore-Forming Toxins
A detailed guide for researchers and drug development professionals on the membrane-disrupting properties of the bacterial lipopeptide serratamolide A, in comparison to the well-characterized pore-forming toxins, melittin and alamethicin.
Introduction
The integrity of the cell membrane is fundamental to cellular life, and its disruption is a common strategy employed by a vast array of antimicrobial agents and toxins. Among these, pore-forming toxins (PFTs) represent a major class of virulence factors that create aqueous channels through target membranes, leading to ion dysregulation, loss of cellular contents, and ultimately cell death. This guide provides a comparative analysis of the membrane disruption mechanism of this compound, a cyclic lipodepsipeptide produced by the bacterium Serratia marcescens, against two of the most extensively studied pore-forming peptides: melittin from bee venom and alamethicin from the fungus Trichoderma viride. While melittin and alamethicin serve as archetypes for the "toroidal" and "barrel-stave" pore models, respectively, the mechanism of this compound appears to be more nuanced, likely involving a detergent-like action or the formation of less-defined transient defects in the lipid bilayer.
Comparative Analysis of Membrane Disruption Mechanisms
The mode of action of these three membrane-active compounds differs significantly in their interaction with the lipid bilayer and the resulting structural perturbations.
This compound: As a biosurfactant, this compound possesses amphipathic properties that drive its insertion into cell membranes. Evidence suggests that its primary mechanism of membrane disruption is not the formation of discrete, stable pores but rather a more generalized perturbation of the lipid bilayer. Early studies have shown that this compound induces the leakage of potassium ions from cells, indicating a loss of membrane integrity[1]. Its hemolytic and cytotoxic activities are observed at micromolar concentrations[2][3]. The current understanding points towards a detergent-like mechanism where this compound molecules accumulate in the membrane, disrupting the lipid packing and leading to the formation of transient, non-specific defects that allow for ion and small molecule leakage.
Melittin: This 26-amino acid peptide is a potent hemolytic agent that forms "toroidal" pores. In this model, the peptide monomers first bind to the surface of the membrane. Upon reaching a threshold concentration, they insert into the lipid bilayer, inducing a significant local curvature stress. This stress is relieved by the formation of a pore where the lipid monolayers bend back on themselves to line the channel alongside the inserted melittin peptides[4][5]. This results in a pore that is continuous with the headgroup region of the lipids. The diameter of melittin pores is reported to be in the range of 4.4 nm[6].
Alamethicin: This peptide antibiotic is the classical example of a "barrel-stave" pore-former. In this mechanism, alamethicin monomers, which are alpha-helical, insert into the membrane and then aggregate to form a circular, barrel-like structure. The hydrophobic surfaces of the helices face the lipid acyl chains, while the hydrophilic surfaces line the central aqueous pore[7][8]. The size of the pore can vary depending on the number of monomers that make up the barrel, leading to multiple discrete conductance levels[9]. The diameter of an alamethicin pore is typically around 1.8 nm[8].
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} Caption: Comparative logical flow of membrane disruption by this compound, melittin, and alamethicin.
Quantitative Comparison of Membrane-Disrupting Properties
The following table summarizes key quantitative parameters for this compound, melittin, and alamethicin, based on available experimental data.
| Parameter | This compound | Melittin | Alamethicin |
| Primary Mechanism | Detergent-like / General membrane perturbation | Toroidal Pore | Barrel-Stave Pore |
| Hemolytic Activity (EC50) | ~12.5 - 50 µg/mL (cytotoxicity)[3][10] | ~1-5 µM | ~0.1-1 µM |
| Pore Diameter | Not well-defined | ~4.4 nm[6] | ~1.8 nm[8] |
| Single-Channel Conductance | Not reported (likely non-discrete) | Variable, non-discrete steps[6] | Multiple discrete levels (e.g., 19 pS in 1M KCl for lowest state)[11] |
| Ion Selectivity | Primarily K+ leakage reported[1] | Cation-selective | Cation-selective |
| Monomers per Pore | Not applicable | 4-8 | 6-12[9] |
Downstream Cellular Signaling
The disruption of membrane integrity by these toxins triggers a cascade of downstream cellular events, primarily initiated by the influx of extracellular ions, particularly calcium (Ca²⁺).
dot graph { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} Caption: Signaling pathway initiated by pore-forming toxins leading to cellular responses.
The sudden increase in intracellular Ca²⁺ acts as a second messenger, activating various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, p38)[12][13]. This activation can lead to a variety of cellular responses, including inflammatory gene expression, cytoskeletal rearrangements, and, in many cases, the initiation of programmed cell death (apoptosis).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.
Hemolysis Assay
This assay measures the lytic activity of a compound on red blood cells (erythrocytes).
Materials:
-
Freshly isolated red blood cells (e.g., from sheep, mouse, or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Toxin stock solution (this compound, Melittin, or Alamethicin)
-
1% Triton X-100 in PBS (positive control for 100% lysis)
-
PBS (negative control for 0% lysis)
-
96-well microplate
-
Microplate reader
Procedure:
-
Wash erythrocytes three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Add 100 µL of the erythrocyte suspension to each well of a 96-well plate.
-
Add 100 µL of serially diluted toxin solutions to the wells. Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 800 x g for 10 minutes to pellet intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Calcein Leakage Assay from Liposomes
This assay assesses the ability of a compound to permeabilize artificial lipid vesicles (liposomes).
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Toxin stock solution
-
10% Triton X-100
-
Fluorometer
Procedure:
-
Prepare a lipid film by drying the lipid solution under a stream of nitrogen gas and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
Separate the calcein-loaded LUVs from free calcein by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.
-
Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 50 µM in a cuvette.
-
Record the baseline fluorescence of the LUV suspension (Excitation: 490 nm, Emission: 520 nm).
-
Add the toxin to the cuvette and monitor the increase in fluorescence over time as calcein leaks out and its self-quenching is relieved.
-
After the signal stabilizes, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
dot graph { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Caption: Experimental workflow for the Calcein Leakage Assay.
Propidium Iodide (PI) Uptake Assay by Flow Cytometry
This method quantifies the percentage of cells with compromised membrane integrity.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Cell culture medium
-
PBS
-
Toxin stock solution
-
Propidium Iodide (PI) staining solution (1 mg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of the toxin for a specified time (e.g., 1-4 hours). Include untreated controls.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 5 µL of PI staining solution to each sample.
-
Incubate on ice for 15 minutes in the dark.
-
Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission in the red channel (typically ~617 nm).
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive cells, which represents the population of cells with compromised membranes.
Conclusion
This compound, melittin, and alamethicin provide a fascinating spectrum of membrane disruption mechanisms. While melittin and alamethicin form well-defined toroidal and barrel-stave pores, respectively, the biosurfactant nature of this compound suggests a more generalized mechanism of membrane destabilization. Understanding these distinct modes of action is crucial for the development of novel antimicrobial and therapeutic agents that target the cell membrane. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other membrane-active compounds.
References
- 1. High-Throughput Calcium Imaging Screen of Toxins’ Function in Dissociated Sensory Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 6. The Structure of a Melittin-Stabilized Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The barrel-stave model as applied to alamethicin and its analogs reevaluated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin-Induced Bilayer Leakage Depends on Lipid Material Properties: Evidence for Toroidal Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Serratamolide A with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising tide of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising avenue is the exploration of synergistic combinations, where a non-conventional bioactive compound enhances the efficacy of a conventional antibiotic. Serratamolide A, a cyclic depsipeptide produced by Serratia marcescens, has demonstrated broad-spectrum antimicrobial activity.[1][2][3] This guide explores the potential for synergistic effects between this compound and conventional antibiotics. While direct experimental data on such combinations are not currently available in the scientific literature, this document provides a framework for evaluating this potential synergy. It outlines the methodologies for key experiments, presents hypothetical data, and illustrates potential mechanisms of action.
Introduction to this compound and Antibiotic Synergy
This compound is a biosurfactant and virulence factor produced by Serratia marcescens.[1][2] It is known for its own antimicrobial properties against a range of prokaryotic and fungal organisms.[2][3] The concept of antibiotic synergy revolves around the principle that the combined effect of two or more drugs is greater than the sum of their individual effects.[4][5] This can manifest as a lower required dose of the conventional antibiotic, the overcoming of resistance mechanisms, or a broader spectrum of activity. Potential mechanisms of synergy often involve one agent increasing the permeability of the bacterial cell membrane, allowing for enhanced uptake of the second agent, or the simultaneous inhibition of different targets within the bacterial cell.[6]
Quantifying Synergy: Experimental Approaches
To quantitatively assess the synergistic potential of this compound with conventional antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[4][7][8]
Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against Pseudomonas aeruginosa
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth |
| MIC alone | 64 | |
| 32 | 0 | + |
| 16 | 0 | + |
| 8 | 0 | + |
| 4 | 0 | + |
| 2 | 0 | + |
| 1 | 0 | + |
| 0.5 | 0 | + |
| 0 | 16 | |
| 0 | 8 | + |
| 0 | 4 | + |
| 0 | 2 | + |
| 0 | 1 | + |
| In Combination | ||
| 16 | 2 | - |
| 8 | 4 | - |
| 4 | 8 | - |
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
In the hypothetical data above, the combination of 16 µg/mL of this compound and 2 µg/mL of Antibiotic X inhibits bacterial growth. The FIC index would be calculated as: (16/64) + (2/16) = 0.25 + 0.125 = 0.375. Since 0.375 is less than or equal to 0.5, this result would indicate a synergistic interaction.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the antimicrobial interaction over time, determining whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9]
Table 2: Hypothetical Time-Kill Curve Data for this compound and Antibiotic Y against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Time (hours) | Control (log10 CFU/mL) | This compound (log10 CFU/mL) | Antibiotic Y (log10 CFU/mL) | This compound + Antibiotic Y (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 6.5 | 6.2 | 4.5 |
| 8 | 8.8 | 7.0 | 6.5 | 3.1 |
| 12 | 9.2 | 7.2 | 6.8 | <2.0 |
| 24 | 9.5 | 7.5 | 7.0 | <2.0 |
Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. In this hypothetical example, the combination of this compound and Antibiotic Y demonstrates a significant reduction in bacterial count compared to either agent alone, indicating a synergistic and bactericidal effect.
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
Microplate Setup: In a 96-well microtiter plate, serially dilute this compound along the y-axis and the conventional antibiotic along the x-axis in Mueller-Hinton broth.[4]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity. Calculate the FIC index using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[5]
Time-Kill Curve Assay Protocol
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 10^5 - 10^6 CFU/mL in fresh broth.
-
Experimental Setup: Prepare flasks containing the bacterial culture with:
-
No drug (growth control)
-
This compound at a sub-MIC concentration
-
The conventional antibiotic at a sub-MIC concentration
-
A combination of this compound and the conventional antibiotic at the same sub-MIC concentrations.
-
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
Visualizing Workflows and Potential Mechanisms
To facilitate the understanding of the experimental processes and potential synergistic interactions, the following diagrams are provided.
Caption: Workflow for the checkerboard assay to determine synergistic interactions.
Caption: Experimental workflow for the time-kill curve analysis.
Caption: Hypothetical mechanism of synergy: membrane disruption by this compound.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with conventional antibiotics is currently lacking, its known antimicrobial and biosurfactant properties make it an intriguing candidate for combination therapy. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate this potential synergy. Future studies should focus on performing checkerboard and time-kill assays with a variety of conventional antibiotics against a panel of clinically relevant, drug-resistant bacteria. Positive in vitro results would then warrant further investigation into the precise mechanisms of synergy and in vivo efficacy studies. Such research is critical in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]
- 2. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Bioactivity Comparison: Serratamolide A vs. Surfactin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive microbial products, the lipopeptides serratamolide A and surfactin have emerged as compelling subjects of research due to their diverse biological activities. This compound, a cyclic depsipeptide primarily produced by Serratia species, and surfactin, a cyclic lipopeptide from Bacillus subtilis, exhibit a range of antimicrobial, antifungal, and anticancer properties. This guide provides a head-to-head comparison of their bioactivities, supported by available experimental data, to assist researchers in navigating their potential therapeutic applications.
Data Presentation: A Comparative Overview
The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for this compound and surfactin against various microorganisms and cancer cell lines. It is important to note that these values are compiled from various studies and direct comparisons may be influenced by differing experimental conditions.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound (Serrawettin W1) | Surfactin |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 6.25 - 50[1] | 200 - 512[2] |
| Bacillus subtilis | 6.25 - 50[1] | - |
| Micrococcus luteus | 6.25 - 50[1] | - |
| Gram-negative Bacteria | ||
| Escherichia coli | - | >1024 |
| Pseudomonas aeruginosa | - | >1024 |
| Mycobacteria | ||
| Mycobacterium tuberculosis | 25[1] | - |
| Mycobacterium diernhoferi | 25[1] | - |
| Mycobacterium avium | 25[1] | - |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Fungus | This compound (Serrawettin W1) | Surfactin |
| Candida albicans | - | 12 - 35 |
| Trichophyton spp. | 6.25 - 50[1] | - |
| Pythium ultimum | Growth inhibition observed | - |
| Fusarium moniliforme | - | Growth inhibition observed |
Table 3: Comparative Anticancer Activity (IC50 in µg/mL)
| Cell Line | Cancer Type | This compound | Surfactin |
| A549 | Lung Carcinoma | 50 (88.0% cytotoxicity)[3] | 10 - 50[4] |
| HCLE | Corneal Limbal Epithelial | 50 (95.4% cytotoxicity)[3] | - |
| HeLa | Cervical Cancer | Antitumor activity reported[5] | - |
| HTB-26 | Breast Cancer | 10 - 50[4] | - |
| PC-3 | Pancreatic Cancer | 10 - 50[4] | - |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[4] | - |
| HCT116 | Colon Cancer | 22.4 µM | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Lipopeptide Solutions: Stock solutions of this compound and surfactin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for fungal growth.
-
Determination of MIC: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism.
Antifungal Susceptibility Testing for Filamentous Fungi
This protocol is a modification of the broth microdilution method for filamentous fungi.
-
Spore Suspension Preparation: Fungal spores are harvested from mature cultures on agar plates by flooding the surface with sterile saline containing a wetting agent (e.g., Tween 80). The spore count is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.
-
Microdilution Plate Setup: Serial dilutions of the lipopeptides are prepared in RPMI-1640 medium with L-glutamine and buffered with MOPS in 96-well plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. Plates are incubated at a suitable temperature (e.g., 28-35°C) for a duration determined by the growth rate of the specific fungus (typically 48-96 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or surfactin. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The mechanisms through which this compound and surfactin exert their bioactivities, particularly their anticancer effects, involve complex signaling pathways.
Surfactin's Anticancer Signaling Pathway
Surfactin's anticancer activity is multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of cellular homeostasis.
Caption: Surfactin's induction of apoptosis in cancer cells.
This compound's Mechanism of Action
The primary mechanism of action for this compound is believed to be its ability to interact with and disrupt the integrity of cell membranes, leading to cell lysis. This is particularly evident in its hemolytic activity.
Caption: this compound's membrane-disrupting mechanism.
Experimental Workflow Diagrams
General Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the bioactivity of microbial secondary metabolites like this compound and surfactin.
Caption: A general workflow for bioactivity screening.
Conclusion
Both this compound and surfactin demonstrate significant and broad-spectrum bioactivities that warrant further investigation for therapeutic development. Surfactin has been more extensively studied, with a clearer understanding of its anticancer signaling pathways. This compound, while also potent, particularly in its membrane-disrupting capabilities, requires more in-depth research to fully elucidate its mechanisms of action against various pathogens and cancer cells. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in their exploration of these promising natural compounds.
References
Assessing the In Vivo Efficacy of Serratamolide A: A Comparative Guide for Researchers
A Prospective Analysis in the Absence of Direct In Vivo Evidence
Introduction: Serratamolide A, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has garnered interest within the scientific community for its potential as a novel therapeutic agent. In vitro studies have demonstrated its pro-apoptotic activity against various cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cells. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of in vivo efficacy studies for this compound in animal models. This guide aims to provide a comparative framework for researchers and drug development professionals by juxtaposing the known in vitro anti-cancer properties of this compound with the established in vivo efficacy of a standard-of-care therapeutic, fulvestrant, in a relevant animal model. By presenting a hypothetical in vivo study design for this compound alongside validated data for its comparator, this document serves as a practical tool for designing future pre-clinical investigations.
Comparative Efficacy in a Breast Cancer Xenograft Model
The following table summarizes the available and hypothetical efficacy data for this compound and fulvestrant in a mouse xenograft model of ER+ breast cancer. It is critical to note that the data for this compound is not available from published studies and is presented here as a placeholder for future research.
| Parameter | This compound | Fulvestrant |
| Animal Model | Nude Mice with MCF-7 Xenografts | Nude Mice with MCF-7 Xenografts |
| Treatment | Not Available | 5 mg/mouse, subcutaneous injection, once weekly |
| Tumor Growth Inhibition | Not Available | Significant inhibition of tumor growth compared to vehicle control |
| Estrogen Receptor (ERα) Degradation | Not Available | Dose-dependent reduction in ERα protein levels in tumor tissue[1] |
| Observed Toxicity | Not Available | Generally well-tolerated in preclinical models |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of a compound's in vivo efficacy. Below are the established protocols for a fulvestrant study and a proposed, hypothetical protocol for a future this compound investigation.
Fulvestrant: Established In Vivo Protocol (MCF-7 Xenograft Model)
This protocol is based on established methodologies for evaluating the efficacy of endocrine therapies in ER+ breast cancer xenograft models.[2][3][4]
-
Animal Model: Ovariectomized female athymic nude mice.
-
Cell Line: MCF-7 human breast cancer cells (ER+).
-
Tumor Induction: 5 x 106 MCF-7 cells are injected into the dorsal mammary fat pads. To support initial tumor growth, mice are supplemented with a physiologic level of estradiol.
-
Treatment Groups:
-
Vehicle Control (e.g., sesame oil).
-
Fulvestrant (5 mg/mouse, subcutaneous injection, administered every 3-7 days).
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of ERα and proliferation markers (e.g., Ki-67).
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor volumes and weights between the treatment and control groups.
This compound: Hypothetical In Vivo Protocol
This proposed protocol is designed to assess the in vivo efficacy of this compound based on its promising in vitro data. The dosing is extrapolated from its observed IC50 values in cancer cell lines.
-
Animal Model: Female athymic nude mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Induction: 4 x 106 MCF-7 cells suspended in saline are injected subcutaneously in the right axillary region.
-
Treatment Groups:
-
Vehicle Control (e.g., saline with a suitable solubilizing agent).
-
This compound (low dose, e.g., 10 mg/kg, intraperitoneal injection, daily).
-
This compound (high dose, e.g., 50 mg/kg, intraperitoneal injection, daily).
-
-
Efficacy Endpoints:
-
Tumor volume measurements taken twice weekly.
-
Body weight of the animals monitored to assess toxicity.
-
Post-euthanasia, tumors are excised for weight measurement and histopathological analysis, including apoptosis markers (e.g., TUNEL staining).
-
-
Data Analysis: Comparison of tumor growth inhibition and induction of apoptosis between this compound treated groups and the vehicle control.
Visualizing Experimental and Molecular Pathways
To further clarify the experimental design and the mechanism of action of the comparator, the following diagrams are provided.
While in vitro studies provide a promising starting point, the definitive assessment of this compound's therapeutic potential hinges on rigorous in vivo evaluation. Currently, there is no substitute for well-designed animal model studies to determine a compound's efficacy, safety, and pharmacokinetic profile. This guide underscores the critical need for such studies for this compound. By following established protocols, such as those used for fulvestrant, researchers can generate the necessary data to ascertain whether the in vitro promise of this compound translates into tangible in vivo anti-cancer activity. The hypothetical protocol and comparative framework presented herein are intended to serve as a blueprint for these essential next steps in the preclinical development of this compound.
References
- 1. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging principles for the development of resistance to antihormonal therapy: Implications for the clinical utility of fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Serratia marcescens: Unraveling the Regulation of Serratamolide A Production
A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic differences between Serratia marcescens strains with high and low production of the biosurfactant serratamolide A.
Serratia marcescens, a versatile Gram-negative bacterium, is a known producer of various secondary metabolites, including the potent biosurfactant this compound (also known as serrawettin W1). This cyclic lipopeptide exhibits a range of biological activities, including antimicrobial, hemolytic, and swarming motility functions, making it a molecule of interest for various biotechnological and pharmaceutical applications. The production of this compound is tightly regulated, leading to significant variations in yield among different strains and under different conditions. Understanding the transcriptomic landscape of high versus low producing strains is crucial for metabolic engineering strategies aimed at overproducing this valuable compound.
This guide provides a comparative analysis of the transcriptomic features of Serratia marcescens strains with differential this compound production, based on current scientific literature. While a direct, publicly available comparative RNA-sequencing dataset is currently limited, this guide synthesizes known regulatory pathways and gene expression data to provide a comprehensive overview.
Data Presentation: Comparative Gene Expression
The following table summarizes the expected key gene expression changes between Serratia marcescens strains exhibiting high and low this compound production. High production is often associated with mutations in negative regulators such as hexS and crp, while low production is characteristic of the wild-type or mutants in positive regulators like eepR.
| Gene | Function | Expected Expression in High-Producing Strain (e.g., ΔhexS, Δcrp) | Expected Expression in Low-Producing Strain (Wild-Type or e.g., ΔeepR) |
| swrW | Non-ribosomal peptide synthetase for this compound biosynthesis[1] | Upregulated | Downregulated/Basal Level |
| hexS | Transcriptional regulator (negative regulator of swarming and secondary metabolites) | Knockout/Mutated | Expressed |
| crp | cAMP receptor protein (global transcriptional regulator, indirect negative regulator of swrW)[2] | Knockout/Mutated | Expressed |
| eepR | Transcriptional regulator (positive regulator of this compound and prodigiosin)[2] | Upregulated (in Δcrp background) | Downregulated/Basal Level |
| pigP | Transcriptional regulator (positive regulator of prodigiosin and this compound) | Likely Upregulated | Basal Level |
Signaling Pathways and Regulatory Networks
The regulation of this compound production in Serratia marcescens is a multi-layered process involving several key transcriptional regulators. The interplay between these regulators dictates the level of expression of the biosynthetic gene swrW.
Caption: Regulatory network of this compound biosynthesis in Serratia marcescens.
Experimental Protocols
This section details the methodologies for key experiments relevant to the comparative transcriptomics of this compound production.
Bacterial Strains and Culture Conditions
-
Strains: Serratia marcescens wild-type and mutant strains (e.g., ΔhexS, Δcrp for high production; ΔeepR for low production).
-
Media: Luria-Bertani (LB) broth or agar is commonly used for routine growth. For this compound production, specific media such as swarm agar may be used.
-
Growth Conditions: Cultures are typically grown aerobically at 30°C. Temperature is a critical factor, as this compound production is often repressed at 37°C[3].
RNA Extraction and RNA-Sequencing
A generalized protocol for RNA extraction and sequencing is outlined below.
Caption: General experimental workflow for comparative transcriptomics using RNA-Seq.
-
Cell Harvesting: Bacterial cells are harvested at a specific growth phase (e.g., late exponential or early stationary phase) by centrifugation.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. This is followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and spectrophotometry (e.g., NanoDrop).
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed using a bacterial rRNA depletion kit (e.g., Ribo-Zero, Illumina).
-
cDNA Library Preparation: The remaining mRNA is fragmented and used as a template for first-strand and second-strand cDNA synthesis. Adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: The raw sequencing reads are subjected to quality control, mapped to a reference Serratia marcescens genome, and the expression level of each gene is quantified. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated between the high and low producing strains.
This compound Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a robust method for the quantification of this compound.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.[1]
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid, is employed for separation. A previously reported method utilized a gradient of 0.05% trifluoroacetic acid in water (Eluent A) and methanol (Eluent B)[4][5].
-
Detection: this compound can be detected by UV absorbance at around 215 nm[4][5]. For more specific detection and quantification, mass spectrometry is used. This compound has a characteristic m/z of 515.5[1][6].
-
Quantification: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the samples.
-
Concluding Remarks
The transcriptomic comparison of Serratia marcescens strains with varying levels of this compound production highlights a complex regulatory network. While the biosynthetic gene swrW is the direct catalyst for production, its expression is governed by a cascade of transcriptional regulators. High-producing strains often feature mutations that relieve the negative regulation imposed by factors like HexS and CRP. Future research involving direct comparative RNA-sequencing of isogenic strains with engineered mutations in these regulatory genes will provide a more detailed and quantitative understanding of the global transcriptomic changes associated with high-level this compound production, paving the way for targeted metabolic engineering to enhance the yield of this promising biosurfactant.
References
- 1. Serratamolide is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratia marcescens Cyclic AMP Receptor Protein Controls Transcription of EepR, a Novel Regulator of Antimicrobial Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of the biosurfactant serrawettin W1 by Serratia marcescens S-1 improves hydrocarbon degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the genomic sequences and metabolites of Serratia surfactantfaciens sp. nov. YD25T that simultaneously produces prodigiosin and serrawettin W2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Serratamolide A
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of serratamolide A, a cyclodepsipeptide known for its hemolytic and cytotoxic properties. Adherence to these protocols is critical to protect laboratory personnel and the environment.
Understanding the Hazards
This compound has demonstrated hemolytic activity, meaning it can rupture red blood cells, and cytotoxic effects on various cell lines.[1][2] Due to these hazardous properties, it must be handled as a cytotoxic compound. Standard laboratory practice for cytotoxic waste disposal should be strictly followed to mitigate risks.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE).
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required if creating aerosols |
Disposal Protocol for this compound
The following step-by-step protocol outlines the proper disposal of this compound and any contaminated materials. This procedure is designed to be clear, direct, and easy to follow.
Experimental Protocol: this compound Waste Disposal
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Designate a specific, clearly labeled waste container for this compound waste.
-
-
Waste Container Requirements:
-
Solid Waste: Use a rigid, puncture-proof container with a secure lid. The container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
-
Liquid Waste: Collect liquid waste containing this compound in a leak-proof, shatter-resistant container. This container must also be clearly labeled "Cytotoxic Waste."
-
Ensure all containers are compatible with the waste they will hold and are kept closed when not in use.
-
-
Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) with a suitable laboratory disinfectant or a 10% bleach solution, followed by a rinse with 70% ethanol.
-
All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as cytotoxic waste.
-
-
Final Disposal:
-
Do not dispose of this compound waste down the drain or in the general trash.
-
Arrange for the collection and disposal of the cytotoxic waste through a licensed and certified hazardous waste management company.
-
Follow all local, regional, and national regulations for the disposal of cytotoxic and hazardous materials.[3][4][5]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can maintain a safe environment and ensure compliance with regulations for handling cytotoxic compounds. This commitment to safety is a cornerstone of responsible research and development.
References
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Serratamolide A
For researchers, scientists, and drug development professionals, the handling of potent bioactive compounds like serratamolide A necessitates stringent safety protocols. Due to its known hemolytic and cytotoxic properties, meticulous operational and disposal plans are crucial to ensure personnel safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe management of this compound in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its biological activities as a hemolytic and cytotoxic agent demand that it be handled with the same precautions as other hazardous compounds. The following guidelines are based on established safety protocols for managing cytotoxic substances.
Standard Operating Procedure for Handling this compound
1. Engineering Controls:
-
Primary Containment: All work involving this compound, particularly when in powdered form or when creating solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols or dust particles.
-
Ventilation: Ensure adequate laboratory ventilation with regular air exchange to minimize background levels of any airborne contaminants.
-
Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.
2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential. Gowns should be changed immediately after a spill or at the end of the handling procedure.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn. A full-face shield should be used in conjunction with goggles when there is a significant risk of splashes.
-
Respiratory Protection: For procedures that may generate aerosols or dust and are not performed in a BSC, a NIOSH-approved respirator (e.g., N95 or higher) is required.
| Personal Protective Equipment (PPE) for Handling this compound |
| Item |
| Gloves |
| Gown |
| Eye/Face Protection |
| Respiratory Protection |
3. Emergency Procedures:
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill Cleanup:
-
Alert others in the area and restrict access.
-
Wear appropriate PPE, including double gloves, a disposable gown, and eye/face protection.
-
For small spills, absorb the material with an inert absorbent pad or material.
-
For larger spills, use a spill kit specifically designed for cytotoxic agents.
-
Clean the area with a detergent solution followed by a decontaminating agent (e.g., 10% bleach solution), and then wipe with clean water.
-
All cleanup materials must be disposed of as cytotoxic waste.
-
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as cytotoxic waste and segregated from other laboratory waste streams.
1. Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed directly into a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and spill cleanup materials must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a purple bag.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container clearly labeled "Cytotoxic Liquid Waste."
2. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[1][2]
-
Incineration at a high temperature is the required method for destroying cytotoxic waste.[1][3]
-
Do not dispose of this compound or its contaminated materials down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
